molecular formula C39H66N7O17P3S B15545108 (9Z,11Z)-Octadecadienoyl-CoA

(9Z,11Z)-Octadecadienoyl-CoA

Cat. No.: B15545108
M. Wt: 1030.0 g/mol
InChI Key: AHZCZESKRQDJSS-ULPQMKJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z,11Z)-Octadecadienoyl-CoA is a useful research compound. Its molecular formula is C39H66N7O17P3S and its molecular weight is 1030.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H66N7O17P3S

Molecular Weight

1030.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,11Z)-octadeca-9,11-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-12,26-28,32-34,38,49-50H,4-8,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-,12-11-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

AHZCZESKRQDJSS-ULPQMKJOSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Function of (9Z,11Z)-Octadecadienoyl-CoA in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,11Z)-Octadecadienoyl-CoA, the activated form of rumenic acid, the most abundant isomer of conjugated linoleic acid (CLA), is a pivotal intermediate in lipid metabolism. This technical guide provides a comprehensive overview of its biological functions, detailing its enzymatic activation, subsequent metabolic fate through β-oxidation, elongation, and desaturation pathways, and its role in the regulation of key lipid-metabolizing transcription factors. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated metabolic and signaling pathways.

Introduction

This compound is the thioester derivative of (9Z,11Z)-octadecadienoic acid (rumenic acid), a naturally occurring conjugated linoleic acid (CLA) isomer found predominantly in dairy products and meat from ruminant animals. The conversion of free fatty acids to their acyl-CoA derivatives is a prerequisite for their participation in most metabolic pathways.[1] As the activated form, this compound is a substrate for a variety of enzymes and plays a significant role in cellular energy homeostasis and lipid biosynthesis. Understanding its precise biological functions is crucial for elucidating the mechanisms behind the physiological effects attributed to CLA, which range from anti-carcinogenic to anti-atherogenic properties.

Enzymatic Activation: The Gateway to Metabolism

The initial and rate-limiting step in the metabolism of (9Z,11Z)-octadecadienoic acid is its conversion to this compound. This activation is catalyzed by Acyl-CoA synthetase long-chain family members (ACSLs).

Key Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) has been implicated in the activation of both linoleic acid and conjugated linolenic acids, strongly suggesting its role in the activation of (9Z,11Z)-octadecadienoic acid.[2][3]

Reaction: (9Z,11Z)-octadecadienoic acid + ATP + CoA-SH → this compound + AMP + PPi

Table 1: Substrate Specificity of Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)

Substrate Relative Activity (%)
Oleic acid (18:1n-9) 100
Linoleic acid (18:2n-6) ~90
Palmitic acid (16:0) ~80
Stearic acid (18:0) ~70
Arachidonic acid (20:4n-6) ~110

Note: This table presents generalized relative activities based on available literature for long-chain fatty acids. Specific kinetic studies with (9Z,11Z)-octadecadienoic acid are required for precise values.

Metabolic Fates of this compound

Once formed, this compound can enter several metabolic pathways:

β-Oxidation: Energy Production

This compound can be catabolized through mitochondrial and peroxisomal β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production. Studies in rats have shown that CLA isomers are oxidized more rapidly than linoleic acid.[4] The conjugated double bond system of this compound requires auxiliary enzymes for its complete degradation.

Key Auxiliary Enzyme: Δ³,Δ²-enoyl-CoA isomerase is essential for the metabolism of the double bond at an odd-numbered position. This enzyme catalyzes the isomerization of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for the core β-oxidation machinery.[5]

beta_oxidation_pathway 9Z,11Z-Octadecadienoyl-CoA 9Z,11Z-Octadecadienoyl-CoA β-oxidation cycle 1 β-oxidation cycle 1 9Z,11Z-Octadecadienoyl-CoA->β-oxidation cycle 1 3Z-Hexadecenoyl-CoA 3Z-Hexadecenoyl-CoA β-oxidation cycle 1->3Z-Hexadecenoyl-CoA delta3,delta2-enoyl-CoA_isomerase Δ³,Δ²-enoyl-CoA isomerase 3Z-Hexadecenoyl-CoA->delta3,delta2-enoyl-CoA_isomerase 2E-Hexadecenoyl-CoA 2E-Hexadecenoyl-CoA delta3,delta2-enoyl-CoA_isomerase->2E-Hexadecenoyl-CoA β-oxidation cycles β-oxidation cycles 2E-Hexadecenoyl-CoA->β-oxidation cycles Acetyl-CoA Acetyl-CoA β-oxidation cycles->Acetyl-CoA

Figure 1. β-oxidation pathway of this compound.
Elongation and Desaturation: Synthesis of Novel Fatty Acids

This compound can be elongated and desaturated by the ELOVL and FADS enzyme families, respectively, leading to the formation of longer-chain conjugated fatty acids. These metabolites may have unique biological activities.[3][6]

Key Enzymes:

  • Elongases (ELOVLs): Catalyze the addition of two-carbon units.

  • Desaturases (FADS): Introduce additional double bonds.

Table 2: Potential Elongation and Desaturation Products of this compound

Precursor Enzyme Product
This compound ELOVL (11Z,13Z)-Eicosadienoyl-CoA
This compound FADS (Δ6-desaturase) (6Z,9Z,11Z)-Octadecatrienoyl-CoA
(11Z,13Z)-Eicosadienoyl-CoA FADS (Δ5-desaturase) (5Z,11Z,13Z)-Eicosatrienoyl-CoA

Note: The precise substrate specificities and reaction rates of ELOVL and FADS enzymes with conjugated acyl-CoAs require further investigation.

elongation_desaturation_pathway 9Z,11Z-Octadecadienoyl-CoA 9Z,11Z-Octadecadienoyl-CoA ELOVL ELOVL 9Z,11Z-Octadecadienoyl-CoA->ELOVL FADS_delta6 FADS (Δ6-desaturase) 9Z,11Z-Octadecadienoyl-CoA->FADS_delta6 11Z,13Z-Eicosadienoyl-CoA 11Z,13Z-Eicosadienoyl-CoA ELOVL->11Z,13Z-Eicosadienoyl-CoA FADS_delta5 FADS (Δ5-desaturase) 11Z,13Z-Eicosadienoyl-CoA->FADS_delta5 6Z,9Z,11Z-Octadecatrienoyl-CoA 6Z,9Z,11Z-Octadecatrienoyl-CoA FADS_delta6->6Z,9Z,11Z-Octadecatrienoyl-CoA 5Z,11Z,13Z-Eicosatrienoyl-CoA 5Z,11Z,13Z-Eicosatrienoyl-CoA FADS_delta5->5Z,11Z,13Z-Eicosatrienoyl-CoA

Figure 2. Elongation and desaturation of this compound.
Incorporation into Complex Lipids

This compound can serve as a substrate for the synthesis of various complex lipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure.

Regulatory Functions in Lipid Metabolism

This compound and its metabolites can act as signaling molecules, influencing the activity of key transcription factors that regulate lipid metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[7][8] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. While direct binding data for this compound to PPARα is limited, it is plausible that it acts as a ligand, contributing to the observed increase in fatty acid oxidation associated with CLA consumption.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBP-1c is a master regulator of lipogenesis. Polyunsaturated fatty acids, including CLAs, have been shown to suppress the processing and activation of SREBP-1c, thereby downregulating the expression of lipogenic genes. The exact mechanism by which this compound influences SREBP-1c processing is an area of active research.

regulatory_pathways cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum PPARa PPARα RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Gene_Expression_Ox ↑ Gene Expression (β-oxidation) PPRE->Gene_Expression_Ox SREBP-1c_inactive Inactive SREBP-1c SREBP-1c_active Active SREBP-1c SREBP-1c_inactive->SREBP-1c_active Gene_Expression_Lip ↓ Gene Expression (Lipogenesis) SREBP-1c_active->Gene_Expression_Lip 9Z,11Z-Octadecadienoyl-CoA 9Z,11Z-Octadecadienoyl-CoA 9Z,11Z-Octadecadienoyl-CoA->PPARa Activates 9Z,11Z-Octadecadienoyl-CoA->SREBP-1c_inactive Inhibits processing

Figure 3. Regulatory roles in lipid metabolism.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the metabolism of this compound.

Assay for Acyl-CoA Synthetase Activity

A common method to measure ACSL activity involves a radiometric assay using a radiolabeled fatty acid substrate.

Principle: The assay measures the conversion of radiolabeled (e.g., ¹⁴C or ³H) (9Z,11Z)-octadecadienoic acid to its CoA ester. The product is then separated from the unreacted fatty acid and quantified by scintillation counting.[1]

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, CoA-SH, MgCl₂, and a known concentration of radiolabeled (9Z,11Z)-octadecadienoic acid.

  • Enzyme Source: Add cell lysate or purified ACSL enzyme to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids.

  • Separation: Separate the this compound from the free fatty acid using thin-layer chromatography (TLC) or solid-phase extraction.

  • Quantification: Scrape the corresponding spots from the TLC plate or elute from the solid-phase cartridge and quantify the radioactivity using a scintillation counter.

acsl_assay_workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (ATP, CoA, MgCl₂, Radiolabeled FA) Start->Prepare_Reaction_Mix Add_Enzyme Add Enzyme Source (Cell Lysate or Purified ACSL) Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction Terminate Reaction & Extract Lipids Incubate->Terminate_Reaction Separate_Product Separate Acyl-CoA (TLC or Solid-Phase Extraction) Terminate_Reaction->Separate_Product Quantify Quantify Radioactivity (Scintillation Counting) Separate_Product->Quantify End End Quantify->End

Figure 4. Workflow for Acyl-CoA Synthetase Activity Assay.
Measurement of β-Oxidation

The rate of β-oxidation can be determined by measuring the production of acetyl-CoA or the consumption of oxygen in isolated mitochondria.

Principle: Isolated mitochondria are supplied with this compound, and the rate of oxygen consumption is measured using a high-resolution respirometer. Alternatively, the production of radiolabeled acetyl-CoA from a radiolabeled substrate can be quantified.

Protocol Outline (Mitochondrial Respiration):

  • Isolate Mitochondria: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Respirometry: Add a known amount of isolated mitochondria to a respiration buffer in the chamber of a respirometer.

  • Substrate Addition: Add this compound and L-carnitine (to facilitate transport into mitochondria).

  • Measure Oxygen Consumption: Monitor the rate of oxygen consumption, which is indicative of β-oxidation and electron transport chain activity.

Analysis of Elongation and Desaturation Products

The products of elongation and desaturation can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol Outline (GC-MS):

  • Incubation: Incubate cells or microsomes with (9Z,11Z)-octadecadienoic acid.

  • Lipid Extraction: Extract total lipids from the cells or microsomes.

  • Transesterification: Convert the fatty acyl chains of the complex lipids to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Separate and identify the FAMEs by GC-MS. The appearance of novel fatty acids with longer chain lengths or additional double bonds indicates elongation and desaturation.

Conclusion and Future Directions

This compound is a central metabolite in the biological processing of dietary rumenic acid. Its metabolism through β-oxidation, elongation, and desaturation pathways, coupled with its regulatory influence on key transcription factors, underscores its importance in lipid homeostasis. While the qualitative aspects of its function are becoming clearer, a significant gap remains in the quantitative understanding of these processes. Future research should focus on determining the specific kinetic parameters of the enzymes that metabolize this compound and quantifying the metabolic flux through its various pathways in different cell types and tissues. A deeper understanding of its direct interactions with nuclear receptors and other signaling molecules will be crucial for fully elucidating the health effects of conjugated linoleic acids and for the development of novel therapeutic strategies targeting lipid metabolism.

References

Unveiling the Bioactive Intermediates: A Technical Guide to the Discovery and Isolation of Conjugated Linoleic Acid (CLA) CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acid isomers that have garnered significant scientific interest due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and body composition-modulating properties. While the physiological effects of free fatty acid forms of CLA have been extensively studied, their metabolic activation into coenzyme A (CoA) thioesters is a critical and often overlooked step in their mechanism of action. These CLA-CoA esters are the proximal substrates for various metabolic and signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and analysis of CLA-CoA esters, offering detailed methodologies and insights for researchers in the field. Although direct discovery literature for CLA-CoA esters is sparse, their existence is inferred from the well-established metabolic pathways of fatty acids. Endogenously, CLAs can be formed from the metabolism of conjugated linolenic acids (CLnA) in intestinal cells, which are then available for conversion to their CoA esters to participate in cellular metabolism.[1]

Enzymatic Synthesis of CLA-CoA Esters

The activation of CLAs to their corresponding CoA esters is catalyzed by acyl-CoA synthetases (ACSs), enzymes that are crucial for fatty acid metabolism.[2] This enzymatic synthesis is the preferred method for producing biologically relevant CLA-CoA esters for experimental purposes.

Experimental Protocol: Enzymatic Synthesis of CLA-CoA

This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoA esters.

Materials:

  • Conjugated linoleic acid (specific isomer or mixture)

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL6)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Potassium fluoride (B91410) (KF)

  • Triton X-100

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM DTT

    • 10 mM ATP

    • 1 mM CoA

    • 100 µM CLA (dissolved in a small amount of ethanol (B145695) or DMSO)

    • 0.02% Triton X-100

    • 10 mM KF (to inhibit pyrophosphatases)

  • Enzyme Addition: Add a suitable amount of acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized CLA-CoA ester for purification and analysis.

Quantitative Data:

While specific kinetic data for CLA with various acyl-CoA synthetases is not widely available, studies on human long-chain acyl-CoA synthetase 6 (ACSL6) have shown that it has a preference for octadecapolyenoic acids like linoleic acid.[3][4] The efficiency of CLA-CoA synthesis will depend on the specific ACSL isoform used.

ParameterValue/RangeReference
Typical Reaction Time1 - 2 hoursGeneral Protocols
Typical Reaction Temperature37°CGeneral Protocols
Expected Conversion>90% (dependent on enzyme and substrate concentrations)[2]

Isolation and Purification of CLA-CoA Esters

Following enzymatic synthesis or for the extraction from biological samples, CLA-CoA esters must be purified to remove unreacted substrates, enzyme, and other contaminants. Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) are the most common and effective methods.

Experimental Protocol: Solid-Phase Extraction (SPE)

Materials:

  • Oligonucleotide purification cartridge or a C18 SPE cartridge

  • Acetonitrile

  • 2-Propanol

  • Potassium phosphate (B84403) buffer (pH 4.9)

Procedure:

  • Sample Loading: Load the supernatant from the synthesis reaction or the tissue/cell extract onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove hydrophilic impurities.

  • Elution: Elute the CLA-CoA esters with a higher concentration of organic solvent, such as 2-propanol or acetonitrile.[5][6]

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried CLA-CoA ester in a suitable buffer for HPLC analysis or storage.

Experimental Protocol: HPLC Purification

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9)

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • UV detector

Procedure:

  • Injection: Inject the reconstituted sample from the SPE step onto the C18 column.

  • Gradient Elution: Use a binary gradient system to separate the CLA-CoA esters from other components. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic acyl-CoAs.

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of coenzyme A.[6]

  • Fraction Collection: Collect the fractions corresponding to the CLA-CoA peak.

  • Quantification: Quantify the purified CLA-CoA ester using a standard curve of a known acyl-CoA ester or by determining the extinction coefficient.

Quantitative Data:

ParameterValue/RangeReference
SPE Recovery70 - 80%[6]
HPLC Detection Limit1 - 5 fmol[7]

Analytical Characterization

Confirmation of the identity and purity of the isolated CLA-CoA esters is crucial. Mass spectrometry is the definitive method for this purpose.

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of acyl-CoA esters.

Key Fragmentation Patterns:

Acyl-CoA esters exhibit a characteristic fragmentation pattern in MS/MS analysis. A common neutral loss of 507 m/z, corresponding to the 3'-phospho-ADP moiety, is a diagnostic feature.[8][9] The remaining fragment ion will have a mass corresponding to the acyl group attached to phosphopantetheine.

Role in Signaling Pathways: Activation of PPARs

Conjugated linoleic acids are potent ligands and activators of peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform.[10][11][12] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. While free CLA has been shown to bind directly to PPARα, it is plausible that the intracellular active form is the CLA-CoA ester. However, some studies suggest that long-chain acyl-CoA esters can also act as antagonists to PPARα activation by other ligands, highlighting the complexity of this signaling pathway.[3][13][14]

PPARα Activation Pathway

PPAR_Activation cluster_cell Cell cluster_nucleus Nucleus CLA Conjugated Linoleic Acid (CLA) ACSL Acyl-CoA Synthetase (ACSL) CLA->ACSL Activation CLA_CoA CLA-CoA Ester ACSL->CLA_CoA Synthesis PPARa PPARα CLA_CoA->PPARa Activation (Direct Ligand?) PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds as Heterodimer RXR RXR Target_Genes Target Genes (e.g., ACO, CPT1) PPRE->Target_Genes Gene Transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Target_Genes->Metabolic_Effects

Caption: Proposed signaling pathway of CLA-CoA in PPARα activation.

Experimental Workflow for Studying CLA-CoA Effects

Experimental_Workflow Start Start: Hypothesis on CLA-CoA Biological Activity Synthesis Enzymatic Synthesis of CLA-CoA Ester Start->Synthesis Purification Purification by SPE and HPLC Synthesis->Purification Analysis Characterization by Mass Spectrometry Purification->Analysis Cell_Culture Cell-based Assays (e.g., Hepatocytes, Adipocytes) Analysis->Cell_Culture Treatment Treatment of Cells with Purified CLA-CoA Cell_Culture->Treatment Gene_Expression Analysis of Target Gene Expression (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis Analysis of Protein Levels (Western Blot, ELISA) Treatment->Protein_Analysis Metabolic_Assays Metabolic Function Assays (e.g., Fatty Acid Oxidation) Treatment->Metabolic_Assays Conclusion Conclusion on the Biological Role of CLA-CoA Gene_Expression->Conclusion Protein_Analysis->Conclusion Metabolic_Assays->Conclusion

Caption: Experimental workflow for investigating the biological effects of CLA-CoA esters.

Conclusion

The study of conjugated linoleic acid CoA esters is a burgeoning field with significant implications for understanding the mechanisms behind the health benefits of CLA. While the direct discovery and isolation of these molecules from biological tissues have not been extensively documented, robust methods for their enzymatic synthesis, purification, and analysis are available. This technical guide provides researchers with the necessary protocols and conceptual framework to investigate the precise roles of CLA-CoA esters in cellular metabolism and signaling, particularly through the activation of PPARs. Further research into the substrate specificity of various acyl-CoA synthetases for different CLA isomers and the direct interaction of CLA-CoA esters with nuclear receptors will be pivotal in advancing this area of study and unlocking the full therapeutic potential of conjugated linoleic acids.

References

The Pivotal Role of (9Z,11Z)-Octadecadienoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,11Z)-Octadecadienoyl-CoA, the activated thioester of the cis-9, cis-11 isomer of conjugated linoleic acid (CLA), is positioned at a critical juncture of lipid metabolism and cellular signaling. While direct research on this specific acyl-CoA is limited, a comprehensive understanding of the biological activities of its parent fatty acid provides a strong foundation for elucidating its role. It is fundamentally understood that fatty acids require conversion to their acyl-CoA derivatives to exert their metabolic and signaling functions. This guide synthesizes the current knowledge on the cellular signaling cascades influenced by (9Z,11Z)-CLA, with the necessary inference that these actions are mediated through its CoA ester. The primary signaling axis identified involves the modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which govern a vast array of genes implicated in lipid homeostasis, inflammation, and cellular proliferation. This document provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Activation of Conjugated Linoleic Acid

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. The (9Z,11Z)-CLA isomer, while less common than its trans-containing counterparts, is a component of dietary CLA mixtures and is subject to intracellular metabolism. The initial and rate-limiting step for the biological activity of fatty acids, including (9Z,11Z)-CLA, is their esterification to Coenzyme A (CoA), a reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). This activation is crucial as it renders the fatty acid metabolically active, enabling its participation in various cellular processes.

While the specific substrate preference of ACSL isoforms for the (9Z,11Z)-CLA isomer has not been extensively characterized, it is established that different ACSL isoforms exhibit distinct substrate specificities and subcellular localizations, suggesting a potential for channeling of specific acyl-CoAs towards particular metabolic or signaling fates.

Core Signaling Pathway: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

The most well-documented signaling pathway for CLA isomers involves their interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors. The primary isoforms involved are PPARα and PPARγ.

Upon activation by a ligand, such as a fatty acid or its derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound as a PPAR Ligand

While direct binding studies with this compound are not available, studies on various CLA isomers have demonstrated their ability to act as high-affinity ligands for PPARα. The binding affinity of different CLA isomers to human PPARα has been quantified, with the (9Z,11E) isomer showing the highest affinity. It is highly probable that the CoA-esterified form is the active ligand within the nucleus.

Interestingly, some research suggests a nuanced role for acyl-CoAs in PPAR signaling. While fatty acyl-CoAs have been shown to bind directly to PPARα and PPARγ, they failed to induce the conformational changes necessary for the recruitment of the steroid receptor co-activator 1 (SRC-1). Furthermore, they were found to inhibit the agonist-induced recruitment of SRC-1, suggesting that fatty acyl-CoAs may act as modulators rather than simple agonists of PPARs.

The following diagram illustrates the proposed mechanism of PPARα activation by this compound.

PPAR_Activation cluster_cell Hepatocyte cluster_nucleus Nucleus CLA_in (9Z,11Z)-CLA (extracellular) CLA_mem Fatty Acid Transport CLA_in->CLA_mem CLA_cyto (9Z,11Z)-CLA (cytosol) CLA_mem->CLA_cyto ACSL Long-Chain Acyl-CoA Synthetase CLA_cyto->ACSL + CoA-SH + ATP CLA_CoA This compound ACSL->CLA_CoA AMP + PPi PPARa PPARα CLA_CoA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (e.g., ACO, CYP4A1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA

Figure 1: Proposed pathway of PPARα activation by this compound.
Downstream Gene Regulation

Activation of PPARα by CLA isomers leads to the upregulation of genes involved in fatty acid catabolism. This includes enzymes essential for peroxisomal and mitochondrial β-oxidation, such as Acyl-CoA Oxidase (ACO), and cytochrome P450 enzymes like CYP4A1.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of CLA isomers with PPARα. It is important to note that these values are for the free fatty acid form, as data for the CoA-ester is not available.

CLA Isomer Target Receptor Assay Type Parameter Value Reference
(9Z,11E)-CLAHuman PPARαScintillation Proximity AssayIC50140 nM
(10E,12Z)-CLAHuman PPARαScintillation Proximity AssayIC50>140 nM
(9E,11E)-CLAHuman PPARαScintillation Proximity AssayIC50>140 nM

Experimental Protocols

Scintillation Proximity Assay (SPA) for PPARα Ligand Binding

This protocol is adapted from studies investigating the binding of CLA isomers to PPARα.

Objective: To determine the binding affinity of this compound to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD fused to Glutathione S-transferase (GST).

  • [3H]-labeled known PPARα agonist (e.g., GW7647).

  • This compound (or the free fatty acid as a proxy).

  • Glutathione-coated SPA beads.

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).

  • Scintillation counter.

Procedure:

  • Bead-Receptor Coupling: Incubate the GST-PPARα-LBD fusion protein with glutathione-coated SPA beads to allow for binding.

  • Binding Reaction: In a microplate, combine the receptor-coated beads, [3H]-labeled agonist, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Detection: Measure the light emitted from the SPA beads using a scintillation counter. The amount of light is proportional to the amount of radioligand bound to the receptor.

  • Data Analysis: Plot the scintillation counts against the concentration of the test compound. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the radioligand.

The workflow for a Scintillation Proximity Assay is depicted below.

SPA_Workflow start Start step1 Couple GST-PPARα-LBD to Glutathione SPA beads start->step1 step2 Add [3H]-Agonist and This compound step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Measure scintillation counts step3->step4 step5 Analyze data and determine IC50 step4->step5 end End step5->end Reporter_Assay_Logic transfection Co-transfect cells with: 1. PPARα expression vector 2. PPRE-Luciferase reporter treatment Treat cells with This compound transfection->treatment incubation Incubate for 24-48h treatment->incubation activation If active, this compound binds to and activates PPARα incubation->activation transcription Activated PPARα/RXR heterodimer binds to PPRE and drives luciferase gene transcription activation->transcription measurement Measure luciferase activity transcription->measurement result Increased luminescence indicates PPARα activation measurement->result

(9Z,11Z)-Octadecadienoyl-CoA: A Potential Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. The identification of early and specific biomarkers is crucial for improved diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of endogenous molecules under investigation, fatty acyl-Coenzyme A (CoA) esters have emerged as critical intermediates and regulators of cellular metabolism. This technical guide focuses on a specific conjugated linoleic acid (CLA) derivative, (9Z,11Z)-Octadecadienoyl-CoA, and explores its potential as a biomarker for metabolic diseases.

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid. The predominant isomer in nature is the cis-9, trans-11 (c9, t11) form, while synthetic preparations often contain a mixture of c9,t11 and trans-10, cis-12 (t10,c12) isomers.[1] These fatty acids are known to exert a variety of biological effects, including impacts on body fat accumulation, glucose metabolism, and lipid peroxidation.[2] Once inside the cell, CLAs are converted to their corresponding CoA esters to enter metabolic pathways. This compound is the activated form of the (9Z,11Z)-CLA isomer and is a central player in its downstream effects. While research has highlighted the metabolic consequences of CLA supplementation, the specific role and biomarker potential of individual CoA esters like this compound are still areas of active investigation. This guide provides a comprehensive overview of the current understanding, analytical methodologies, and future directions in this field.

Data Presentation: Quantitative Insights

The direct quantification of this compound in clinical samples from patients with metabolic diseases is not yet widely reported in the literature. However, studies on the parent conjugated linoleic acids provide valuable context for their potential role. The following tables summarize representative data on the effects of CLA supplementation on metabolic parameters.

Table 1: Effects of CLA Isomer Supplementation on Human Metabolic Parameters

ParameterCLA IsomerDosageDurationStudy PopulationKey FindingsReference
Insulin (B600854) Sensitivitytrans-10,cis-12Not specifiedNot specifiedHumansSignificant impairment of peripheral insulin sensitivity[2]
Blood Glucosetrans-10,cis-12Not specifiedNot specifiedHumansIncreased blood glucose concentrations[2]
Serum Lipidstrans-10,cis-12Not specifiedNot specifiedHumansIncreased serum lipid concentrations[2]
Lipid PeroxidationMixed IsomersNot specifiedNot specifiedHumansMarkedly elevated lipid peroxidation[2]
Body FatMixed IsomersNot specifiedNot specifiedHumansSlight decrease in body fat, particularly abdominal fat[2]

Table 2: Comparative Analysis of Fatty Acyl-CoA Quantification Methods

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species; potential for ion suppression.Not explicitly stated, but high MS intensities reported.Not explicitly stated.[3]
Solid-Phase Extraction (SPE)Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs.More time-consuming and can be more expensive.Not explicitly stated.Not explicitly stated.[3]

Experimental Protocols

The accurate quantification of this compound requires robust and sensitive analytical methods due to its low endogenous concentrations and potential for instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose.[3]

Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cultured Cells

This protocol is a general method for the extraction of a broad range of acyl-CoAs.[3]

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Centrifuge capable of high speed (e.g., 14,000 x g) and 4°C

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold extraction solvent to completely immerse the sample.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of fatty acyl-CoAs.[3]

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for profiling.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be determined empirically or from the literature.

Signaling Pathways and Experimental Workflows

The metabolic fate and signaling roles of this compound are intrinsically linked to the broader pathways of fatty acid metabolism.

fatty_acid_metabolism CLA (9Z,11Z)-Octadecadienoic Acid (CLA) Acyl_CoA_Synthetase Acyl-CoA Synthetase CLA->Acyl_CoA_Synthetase ATP, CoA CLA_CoA This compound Acyl_CoA_Synthetase->CLA_CoA AMP, PPi Elongation Elongation CLA_CoA->Elongation Desaturation Desaturation CLA_CoA->Desaturation Beta_Oxidation Beta-Oxidation CLA_CoA->Beta_Oxidation TAG_Synthesis Triacylglycerol Synthesis CLA_CoA->TAG_Synthesis Eicosanoid_Metabolism Eicosanoid Metabolism CLA_CoA->Eicosanoid_Metabolism PPAR_Activation PPAR Activation CLA_CoA->PPAR_Activation

Caption: Metabolic fate of this compound.

The experimental workflow for analyzing this compound as a biomarker involves several key steps, from sample collection to data analysis.

experimental_workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Acyl-CoA Extraction (Protocol 1) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Healthy vs. Diseased) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Workflow for biomarker discovery and validation.

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of lipid metabolism and metabolic disease. While the broader class of conjugated linoleic acids has been studied for its metabolic effects, the specific role of this CoA ester as a biomarker is still in its nascent stages. The primary challenge lies in the lack of targeted studies that quantify its levels in large, well-characterized patient cohorts and correlate them with disease progression and severity.

Future research should focus on:

  • Developing and validating highly sensitive and specific LC-MS/MS assays for the absolute quantification of this compound in various biological matrices.

  • Conducting large-scale clinical studies to establish reference ranges in healthy populations and to determine its diagnostic and prognostic value in metabolic diseases.

  • Elucidating the specific signaling pathways modulated by this compound, particularly its interaction with nuclear receptors like PPARs and its influence on inflammatory and metabolic gene expression.

  • Investigating the enzymatic regulation of its synthesis and degradation to identify potential therapeutic targets.

By addressing these key areas, the scientific community can fully unravel the potential of this compound as a valuable biomarker and therapeutic target in the fight against metabolic diseases.

References

The Biosynthesis of Conjugated Linoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and immune-modulatory properties. The primary dietary sources of CLAs for humans are ruminant-derived food products. The unique composition of these products is a result of complex biochemical processes occurring in both the rumen microbiome and the animal's tissues. Furthermore, various bacterial species, many of which are utilized in the food industry or are commensal to the human gut, are capable of synthesizing specific CLA isomers. This technical guide provides an in-depth exploration of the core biosynthetic pathways of CLA in both ruminants and bacteria. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data on isomer production, detailed experimental protocols for analysis, and visual representations of the key biological and experimental workflows.

Biosynthesis of Conjugated Linoleic Acid in Ruminants

The production of CLA in ruminants is a fascinating interplay between microbial activity in the rumen and endogenous enzymatic processes in the animal's tissues. This dual-pathway system leads to the accumulation of various CLA isomers, with cis-9, trans-11 CLA (rumenic acid) being the most predominant.

Rumen Biohydrogenation Pathway

The rumen is a complex anaerobic environment housing a diverse population of microorganisms, including bacteria, protozoa, and fungi. These microbes play a crucial role in the digestion of dietary lipids through a process called biohydrogenation. This process involves the conversion of unsaturated fatty acids from the diet, primarily linoleic acid (LA) and α-linolenic acid (LNA), into more saturated fatty acids. CLA is a key intermediate in this pathway.[1][2]

The biohydrogenation of linoleic acid to stearic acid is a multi-step process:

  • Isomerization: The initial and rate-limiting step is the isomerization of linoleic acid (cis-9, cis-12-octadecadienoic acid) to cis-9, trans-11 CLA. This reaction is catalyzed by the enzyme linoleate (B1235992) isomerase, which is produced by several species of rumen bacteria, most notably Butyrivibrio fibrisolvens.[3][4]

  • First Reduction: The newly formed cis-9, trans-11 CLA is then rapidly reduced to trans-11-octadecenoic acid, also known as vaccenic acid (VA).

  • Second Reduction: In the final step, vaccenic acid is hydrogenated to stearic acid (cis-18:0).

A portion of the intermediate products, cis-9, trans-11 CLA and vaccenic acid, escape the complete biohydrogenation process in the rumen and are absorbed into the bloodstream.[1]

Endogenous Synthesis in Ruminant Tissues

A significant portion of the CLA found in ruminant milk and tissues is not directly from the rumen but is synthesized endogenously.[5][6] The primary precursor for this synthesis is vaccenic acid that was absorbed from the rumen. In the mammary gland and adipose tissues, the enzyme Δ⁹-desaturase (stearoyl-CoA desaturase) introduces a cis double bond at the 9th carbon position of vaccenic acid, converting it to cis-9, trans-11 CLA.[5][7] It is estimated that this endogenous pathway accounts for a substantial amount of the rumenic acid present in milk fat.

Under certain dietary conditions, an alternative biohydrogenation pathway can become more prominent in the rumen, leading to the formation of trans-10, cis-12 CLA.[8] This isomer has been shown to have distinct biological effects, including the inhibition of milk fat synthesis.[6]

Diagram of Ruminant CLA Biosynthesis Pathway

Ruminant_CLA_Biosynthesis cluster_rumen Rumen Biohydrogenation cluster_tissue Endogenous Synthesis (Mammary Gland/Adipose Tissue) Dietary_LA Dietary Linoleic Acid (cis-9, cis-12 C18:2) c9t11_CLA cis-9, trans-11 CLA Dietary_LA->c9t11_CLA Linoleate Isomerase (e.g., Butyrivibrio fibrisolvens) VA Vaccenic Acid (trans-11 C18:1) c9t11_CLA->VA Reduction Endogenous_c9t11_CLA Endogenous cis-9, trans-11 CLA c9t11_CLA->Endogenous_c9t11_CLA Absorption & Incorporation SA Stearic Acid (C18:0) VA->SA Reduction Absorbed_VA Absorbed Vaccenic Acid VA->Absorbed_VA Absorption Absorbed_VA->Endogenous_c9t11_CLA Δ⁹-desaturase

Caption: Biosynthesis of CLA in ruminants, illustrating both rumen biohydrogenation and endogenous synthesis pathways.

Quantitative Data on CLA Isomers in Ruminant Products

The concentration of CLA isomers in ruminant-derived foods can vary significantly based on the animal's diet, breed, and other factors. The following table summarizes representative concentrations of the major CLA isomers in various dairy products.

ProductTotal CLA (mg/g of fat)cis-9, trans-11 CLA (% of total CLA)trans-10, cis-12 CLA (% of total CLA)Reference
Milk4.00 - 7.2259.89 - 79.21Typically minor[6][9]
Butter7.22~79Typically minor[9]
Yogurt4.00~60Typically minor[9]
Cheese1.09 (mg/g product)~84Typically minor[10]
Beef (intensive)4.45--[9]
Lamb11.29--[9]

Biosynthesis of Conjugated Linoleic Acid in Bacteria

A diverse range of bacterial species, including those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, are capable of producing CLA from linoleic acid.[11][12][13] This has significant implications for the development of functional foods and probiotics. The enzymatic pathways for CLA synthesis can differ between bacterial species.

Bacterial Enzymatic Pathways

The conversion of linoleic acid to CLA in bacteria is primarily an isomerization reaction catalyzed by linoleate isomerase enzymes. However, the specific mechanisms and resulting isomer profiles can vary.

  • Lactobacillus species: Many strains of Lactobacillus, particularly Lactobacillus plantarum, are efficient producers of CLA.[3][5][12] The process is thought to involve a multi-enzyme system that can include hydration, dehydration, and isomerization steps, leading to the formation of various CLA isomers, including cis-9, trans-11 and trans-10, cis-12 CLA.[12]

  • Bifidobacterium species: Several species of Bifidobacterium, such as Bifidobacterium breve, have been shown to produce significant amounts of CLA, predominantly the cis-9, trans-11 isomer.[11][13][14][15] The conversion can be highly efficient, with some strains converting a large percentage of the available linoleic acid.

  • Propionibacterium species: Propionibacterium acnes is known to possess a well-characterized linoleate isomerase that produces trans-10, cis-12 CLA.

Diagram of Bacterial CLA Biosynthesis Pathways

Bacterial_CLA_Biosynthesis cluster_lactobacillus Lactobacillus sp. (e.g., L. plantarum) cluster_bifidobacterium Bifidobacterium sp. (e.g., B. breve) cluster_propionibacterium Propionibacterium sp. (e.g., P. acnes) LA_L Linoleic Acid CLA_L cis-9, trans-11 CLA trans-10, cis-12 CLA LA_L->CLA_L Multi-enzyme system (Hydration, Dehydration, Isomerization) LA_B Linoleic Acid CLA_B cis-9, trans-11 CLA LA_B->CLA_B Linoleate Isomerase LA_P Linoleic Acid CLA_P trans-10, cis-12 CLA LA_P->CLA_P Linoleate Isomerase

Caption: Overview of CLA biosynthesis pathways in different bacterial genera.

Quantitative Data on Bacterial CLA Production

The efficiency of CLA production by bacteria is strain-dependent and influenced by culture conditions such as pH, temperature, and substrate concentration. The following tables summarize the CLA production by various strains of Lactobacillus plantarum and Bifidobacterium breve.

Table 2: CLA Production by Lactobacillus plantarum Strains

StrainSubstrate (Linoleic Acid)Culture ConditionsCLA Yield (µg/mL)Major IsomersReference
L. plantarum AKU 1009a12% (wt/vol)108 h40,000cis-9, trans-11 (38%), trans-9, trans-11 (62%)[5]
L. plantarum lp15100 µg/mL48 h, 30°C26.1cis-9, trans-11 (>75%), trans-10, cis-12[1]
L. plantarum DSM 201791 mg/mL LA, 1 mg/mL Tween 8024 h, 37°C95.25Not specified[12]
L. plantarum ZS2058Not specifiedOptimal: pH 6.5, 40°C>50% conversioncis-9, trans-11, trans-9, trans-11[12]

Table 3: CLA Production by Bifidobacterium breve Strains

StrainSubstrate (Linoleic Acid)Culture ConditionsCLA Yield (% Conversion)Major IsomersReference
B. breve WC 04210.5 g/L48 h88.1%cis-9, trans-11 (68.8%), trans-9, trans-11 (25.1%)[14]
B. breve WC 04230.5 g/L48 h87.6%cis-9, trans-11, trans-9, trans-11[14]
B. breve JKL2022Not specified12-15 h incubationHigh productionNot specified[15]

Experimental Protocols

The accurate quantification and characterization of CLA isomers require specific and validated analytical methods. This section provides an overview of key experimental protocols for the study of bacterial CLA production.

Experimental Workflow for Bacterial CLA Analysis

The general workflow for analyzing CLA production by bacteria involves several key steps, from bacterial cultivation to the final quantification of CLA isomers.

Diagram of Experimental Workflow for Bacterial CLA Analysis

Experimental_Workflow Cultivation 1. Bacterial Cultivation (e.g., MRS broth with Linoleic Acid) Extraction 2. Lipid Extraction (e.g., Isopropanol-Hexane) Cultivation->Extraction Derivatization 3. Derivatization to FAMEs (e.g., Methanolic HCl or BF₃-Methanol) Extraction->Derivatization Analysis 4. Instrumental Analysis Derivatization->Analysis GC Gas Chromatography (GC-FID) Analysis->GC HPLC High-Performance Liquid Chromatography (Ag+-HPLC) Analysis->HPLC Quantification 5. Data Analysis and Quantification GC->Quantification HPLC->Quantification

References

(9Z,11Z)-Octadecadienoyl-CoA: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,11Z)-Octadecadienoyl-CoA is a specific isomer of conjugated linoleoyl-coenzyme A, an activated form of conjugated linoleic acid (CLA). As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. A comprehensive understanding of its chemical properties and stability is crucial for researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the inferred chemical properties, stability considerations, and relevant experimental protocols for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related conjugated linoleic acid isomers and general principles of fatty acyl-CoA chemistry.

Inferred Chemical and Physical Properties

Table 1: Inferred Chemical and Physical Properties of this compound

PropertyInferred Value/CharacteristicBasis for Inference
Molecular Formula C39H64N7O17P3SBased on the structure of Coenzyme A and octadecadienoic acid.
Molecular Weight ~1029.98 g/mol Calculated from the molecular formula.
Appearance Likely a white or off-white solidGeneral appearance of similar long-chain acyl-CoAs.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and chloroform.The large hydrocarbon tail imparts hydrophobicity, while the CoA moiety provides some water solubility.
Acidity (pKa) The phosphate (B84403) groups of CoA have pKa values in the acidic range.General knowledge of the structure of Coenzyme A.
UV Absorption Expected to have a characteristic UV absorption profile due to the conjugated double bond system.Conjugated dienes typically absorb UV light in the 230-240 nm range.

Note: The values and characteristics in this table are estimations and should be confirmed by experimental analysis.

Stability Analysis

The stability of this compound is a critical consideration for its handling, storage, and experimental use. The molecule possesses two primary points of instability: the conjugated diene system in the fatty acyl chain and the thioester bond linking the fatty acid to coenzyme A.

Oxidative Stability

The conjugated double bonds in the (9Z,11Z) configuration are highly susceptible to oxidation. Studies on various isomers of conjugated linoleic acid have demonstrated their general instability in the presence of air and heat.[1][2][3] The cis,cis configuration of the double bonds in this compound is predicted to be particularly prone to oxidative degradation compared to trans isomers.[2] Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.

Thioester Bond Stability

The thioester bond is a high-energy bond, making it thermodynamically favorable for hydrolysis.[4] The rate of hydrolysis is influenced by pH and temperature.[5][6] Thioesters are more stable at neutral to slightly acidic pH and are susceptible to hydrolysis under alkaline conditions.[5][6] In biological systems, the hydrolysis of the thioester bond is catalyzed by a class of enzymes known as acyl-CoA thioesterases.[7]

Recommendations for Storage and Handling

To minimize degradation, this compound should be handled with care:

  • Storage: Store as a solid or in an inert solvent at low temperatures (-20°C or -80°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: Maintain solutions at a neutral or slightly acidic pH to minimize thioester hydrolysis.

  • Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or jasmine green tea catechins, may help to mitigate oxidation.[1][3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of fatty acyl-CoAs involves the activation of the free fatty acid. While a specific protocol for the (9Z,11Z) isomer is not detailed in the literature, a common approach is the mixed anhydride (B1165640) method.

  • The free (9Z,11Z)-octadecadienoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

  • The mixed anhydride is then reacted with the free thiol of Coenzyme A to form the desired this compound.

  • Purification is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Note: The synthesis of the precursor, (9Z,11Z)-octadecadienoic acid, can be achieved through the isomerization of linoleic acid.[8]

Analytical Methods for Isomer Separation and Quantification

The analysis of conjugated linoleoyl-CoA isomers requires high-resolution techniques due to the structural similarity between isomers. A combination of chromatographic methods is often necessary.[9][10][11]

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is highly effective for separating fatty acid isomers based on the number, position, and geometry of their double bonds.[9][10]

  • Gas Chromatography (GC): After hydrolysis of the thioester bond and derivatization (e.g., to fatty acid methyl esters), GC with a highly polar capillary column can be used to separate and quantify the fatty acid isomers.[9][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of acyl-CoA species, providing both separation and structural information.

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration.

    • Prepare incubation buffers at different pH values (e.g., pH 5, 7, and 9).

  • Incubation:

    • Add a known amount of the stock solution to each incubation buffer to achieve the desired final concentration.

    • For oxidative stability testing, incubate samples in the presence of air or an oxidizing agent at different temperatures (e.g., 4°C, 25°C, and 50°C).

    • For hydrolytic stability testing, incubate samples at different temperatures and pH values.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

  • Sample Analysis:

    • Immediately quench the reaction in the collected aliquots (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant and half-life under each condition.

Biochemical Context and Signaling Pathways

Fatty acyl-CoAs are central molecules in lipid metabolism. They are the activated form of fatty acids, primed for various metabolic fates, including energy production via β-oxidation or storage as complex lipids.

Fatty_Acid_Metabolism_Overview Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Complex Lipids Complex Lipids Fatty Acyl-CoA->Complex Lipids e.g., Triglycerides, Phospholipids Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Fatty Acyl-CoA AMP, PPi Beta_Oxidation_PUFA Start Di-unsaturated Acyl-CoA Product Acetyl-CoA Beta_Oxidation_Cycles_1 β-Oxidation Cycles Intermediate_1 Δ³,Δ⁵-Enoyl-CoA Beta_Oxidation_Cycles_1->Intermediate_1 Isomerase Enoyl-CoA Isomerase Intermediate_1->Isomerase Intermediate_2 Δ²,Δ⁵-Enoyl-CoA Isomerase->Intermediate_2 Beta_Oxidation_Cycle_2 One Round of β-Oxidation Intermediate_2->Beta_Oxidation_Cycle_2 Intermediate_3 Δ³-Enoyl-CoA Beta_Oxidation_Cycle_2->Intermediate_3 Reductase 2,4-Dienoyl-CoA Reductase Intermediate_3->Reductase Final_Cycles Remaining β-Oxidation Cycles Reductase->Final_Cycles Final_Cycles->Product Stability_Workflow Start Prepare Stock Solution of This compound End Determine Degradation Kinetics (Rate Constant, Half-life) Process Process Incubation_Setup Set up Incubation Conditions (pH, Temperature, Atmosphere) Time_Course Collect Aliquots at Defined Time Points Incubation_Setup->Time_Course Quench Quench Reaction Time_Course->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing Data_Processing->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of (9Z,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11Z)-Octadecadienoyl-CoA is the activated form of the conjugated linoleic acid (CLA) isomer (9Z,11Z)-CLA, also known as rumenic acid. As a key metabolic intermediate, its accurate quantification in biological matrices is crucial for understanding the physiological and pathological roles of dietary CLAs. These roles include modulation of lipid metabolism, inflammation, and cell signaling pathways, making it a molecule of significant interest in nutrition, metabolic diseases, and drug development.

This document provides detailed application notes and experimental protocols for the analytical quantification of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The direct quantification of intracellular this compound is challenging and not widely reported in the literature. Therefore, this section presents quantitative data for the precursor, (9Z,11Z)-CLA, and other relevant long-chain acyl-CoAs to provide a comparative context for researchers.

Table 1: Concentration of (9Z,11Z)-Conjugated Linoleic Acid in Human Plasma

PopulationSample Type(9Z,11Z)-CLA Concentration (% of total fatty acids)Citation
Adult Men (Fasting)Plasma0.46 ± 0.01[1]
Adult Women (Fasting)Plasma0.54 ± 0.01[1]
Adult Men (Non-fasting)Plasma0.28 ± 0.01[1]
Adult Women (Non-fasting)Plasma0.38 ± 0.01[1]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells

Acyl-CoA SpeciesTissue/Cell TypeConcentration (pmol/mg protein)Analytical Method
Palmitoyl-CoA (C16:0)Mouse Liver~10-50LC-MS/MS
Stearoyl-CoA (C18:0)Mouse Liver~5-30LC-MS/MS
Oleoyl-CoA (C18:1)Mouse Liver~15-60LC-MS/MS
Linoleoyl-CoA (C18:2)Mouse Liver~5-25LC-MS/MS
Palmitoyl-CoA (C16:0)HepG2 Cells~12LC-MS/MS
Stearoyl-CoA (C18:0)HepG2 Cells~4LC-MS/MS

Note: The concentrations of acyl-CoAs can vary significantly depending on the species, tissue, diet, and physiological state.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol describes the extraction of long-chain acyl-CoAs, including this compound, from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 2-propanol/50 mM KH2PO4, pH 7.2 (1:1, v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled (e.g., ¹³C-labeled) this compound.

  • Petroleum ether

  • Saturated (NH4)2SO4 solution

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • LC-MS/MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 10 cm dish and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold extraction solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.

  • Homogenization: Homogenize the cell suspension using a probe sonicator on ice.

  • Lipid Removal:

    • Add 2 mL of petroleum ether, vortex for 1 min, and centrifuge (1000 x g, 2 min) to separate the phases.

    • Discard the upper petroleum ether layer. Repeat this wash step twice.

  • Protein Precipitation and Acyl-CoA Extraction:

    • Add 25 µL of saturated (NH4)2SO4 to the lower aqueous phase.

    • Add 3 mL of a methanol:chloroform mixture (2:1, v/v). Vortex vigorously for 5 min.

    • Centrifuge at 2000 x g for 10 min at 4°C.

  • Sample Drying and Reconstitution:

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the hydrophobic acyl-CoAs, hold for a few minutes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound. The exact mass can be calculated based on its chemical formula (C39H66N7O17P3S).

    • Product Ions: Characteristic fragment ions are generated upon collision-induced dissociation (CID). For acyl-CoAs, a common neutral loss of the phosphopantetheine group is often observed.

  • Optimization: The declustering potential (DP), collision energy (CE), and other source parameters should be optimized for maximum sensitivity for each MRM transition.

Standard Curve Preparation:

  • A certified analytical standard of this compound is required. If not commercially available, it can be synthesized from (9Z,11Z)-CLA and Coenzyme A using an acyl-CoA synthetase enzyme.

  • Prepare a series of calibration standards by spiking known amounts of the standard and a fixed amount of the internal standard into a surrogate matrix (e.g., protein solution or cell lysate from a source known to have low endogenous levels of the analyte).

  • The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvest Cell Harvesting is_spike Internal Standard Spiking cell_harvest->is_spike homogenize Homogenization is_spike->homogenize lipid_removal Lipid Removal homogenize->lipid_removal extraction Acyl-CoA Extraction lipid_removal->extraction dry_reconstitute Drying & Reconstitution extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for this compound quantification.

signaling_pathway Signaling Pathways Modulated by (9Z,11Z)-CLA-CoA cluster_cla cluster_ppar PPARα Pathway cluster_erk ERK/MAPK Pathway cluster_mTOR mTOR Pathway cla_coa This compound ppara PPARα Activation cla_coa->ppara raf1 Raf-1 cla_coa->raf1 mTOR mTOR cla_coa->mTOR gene_exp Target Gene Expression (e.g., CPT1, ACO) ppara->gene_exp beta_ox Increased Fatty Acid β-oxidation gene_exp->beta_ox mek MEK raf1->mek - erk ERK1/2 Phosphorylation mek->erk cmyc c-Myc Expression erk->cmyc proliferation Inhibition of Cell Proliferation cmyc->proliferation srebp1c SREBP-1c mTOR->srebp1c - fasn_acc FASN, ACC Expression srebp1c->fasn_acc lipogenesis Decreased Lipogenesis fasn_acc->lipogenesis

Signaling pathways modulated by this compound.

Concluding Remarks

The quantification of this compound presents analytical challenges due to its low endogenous concentrations and the need for specific and sensitive detection methods. The protocols outlined in this document provide a robust framework for researchers to develop and validate their own quantitative assays. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the measurements. Further research is needed to establish the physiological and pathological concentration ranges of this compound in various biological systems, which will be instrumental in elucidating its precise roles in health and disease.

References

Application Notes and Protocols for LC-MS/MS Detection of (9Z,11Z)-Octadecadienoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11Z)-Octadecadienoyl-CoA is a conjugated linoleic acid (CLA) thioester derivative. CLAs are known to be involved in various metabolic processes, and their accurate quantification in tissues is crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific detection of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established protocols for long-chain acyl-CoAs, adapted for the specific analysis of this CLA isomer.

Metabolic Pathway of Conjugated Linoleic Acid (CLA)

This compound is an intermediate in the metabolism of dietary conjugated linoleic acid. The pathway illustrates the conversion of linoleic acid to various CLA isomers and their subsequent activation to CoA thioesters, which can then enter beta-oxidation or be incorporated into complex lipids.

Metabolic Pathway of this compound Dietary_CLA Dietary Conjugated Linoleic Acid (CLA) CLA_Isomers (9Z,11Z)-Octadecadienoic Acid and other CLA isomers Dietary_CLA->CLA_Isomers Linoleic_Acid Linoleic Acid Linoleic_Acid->CLA_Isomers Isomerization Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase CLA_Isomers->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Activation Beta_Oxidation Peroxisomal and Mitochondrial β-Oxidation Target_Molecule->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids Target_Molecule->Lipid_Synthesis Eicosanoid_Metabolism Eicosanoid Metabolism Target_Molecule->Eicosanoid_Metabolism

Caption: Metabolic context of this compound.

Experimental Protocol

This protocol is designed for the extraction and quantification of this compound from approximately 100 mg of frozen tissue.

Materials and Reagents
  • Solvents: Methanol (B129727), Acetonitrile (ACN), Isopropanol, Chloroform (all LC-MS grade)

  • Buffers: 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9), 10 mM Ammonium (B1175870) Formate (B1220265)

  • Acids and Bases: Formic Acid, Ammonium Hydroxide

  • Internal Standard: Heptadecanoyl-CoA or other odd-chain acyl-CoA

  • Solid-Phase Extraction (SPE): Weak anion exchange SPE columns

  • Other: Saturated Ammonium Sulfate solution, Nitrogen gas for drying

Sample Preparation and Extraction

The following workflow outlines the key steps for extracting acyl-CoAs from tissue samples.

Experimental Workflow Start Start: Frozen Tissue Sample (~100 mg) Homogenization 1. Homogenization - Add internal standard - Homogenize in ice-cold buffer Start->Homogenization Extraction 2. Liquid-Liquid Extraction - Add Methanol:Chloroform (2:1) - Centrifuge to separate phases Homogenization->Extraction Phase_Separation 3. Phase Separation - Collect the upper aqueous/methanol phase containing acyl-CoAs Extraction->Phase_Separation SPE 4. Solid-Phase Extraction (SPE) - Condition and equilibrate column - Load sample, wash, and elute Phase_Separation->SPE Drying 5. Drying and Reconstitution - Evaporate eluate under nitrogen - Reconstitute in 50% Methanol SPE->Drying Analysis 6. LC-MS/MS Analysis Drying->Analysis

Caption: Workflow for tissue extraction of this compound.

Detailed Steps:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

    • Add a known amount of internal standard (e.g., Heptadecanoyl-CoA).

    • Add 3 mL of a 2:1 methanol-chloroform solution.

    • Homogenize the tissue on ice using a power homogenizer. Perform two 30-second bursts.[1]

  • Centrifugation and Phase Separation:

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant.

    • To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[1]

    • Vortex for 10 seconds and centrifuge again at 1300 x g for 15 minutes at 4°C.[1]

    • Carefully collect the upper aqueous layer which contains the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[1]

    • Loading: Load the collected supernatant from the previous step onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Combine the eluted fractions.[1]

  • Drying and Reconstitution:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide (pH ~10.5)
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters:

The analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.5 kV
Source Temperature ~120 °C
Desolvation Temperature ~400 °C
Collision Gas Argon

MRM Transitions:

The molecular weight of this compound is approximately 1047.3 g/mol . In positive ion mode, the protonated molecule [M+H]+ will be observed. A characteristic fragmentation of acyl-CoAs is the neutral loss of the CoA moiety (507 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~1048.3~541.330-40 (optimization recommended)
Heptadecanoyl-CoA (Internal Standard)~1046.3~539.330-40 (optimization recommended)

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is highly recommended to optimize the collision energy for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics for the analysis of long-chain acyl-CoAs in tissues using LC-MS/MS. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Limit of Detection (LOD) 2-10 nM
Limit of Quantification (LOQ) 4.2-16.9 nM[2]
Recovery Rate 70-114% (tissue and analyte dependent)[3]
Inter-run Precision (%RSD) 2.6-12.2%[1]
Intra-run Precision (%RSD) 1.2-4.4%[1]
Accuracy 85-120%

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in tissue samples. The described methodology, from sample preparation to LC-MS/MS analysis, is robust and sensitive, making it suitable for a wide range of research and development applications. Adherence to the outlined procedures and proper method validation will ensure high-quality, reproducible data for advancing our understanding of CLA metabolism.

References

Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of (9Z,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and trafficking of (9Z,11Z)-Octadecadienoyl-CoA, the activated form of the conjugated linoleic acid (CLA) isomer cis-9, trans-11. Given that long-chain acyl-CoAs are pivotal intermediates in lipid metabolism, understanding their movement within the cell is crucial for research in metabolic diseases, oncology, and pharmacology.

The following sections offer detailed experimental procedures, templates for data presentation, and visual diagrams of workflows and metabolic pathways to guide your research.

Data Presentation

Quantitative analysis is essential for comparing the effects of different experimental conditions on the uptake and trafficking of this compound. The following tables are provided as templates for organizing and presenting your data.

Table 1: Kinetic Parameters of Fluorescently-Labeled this compound Uptake

Cell LineCondition (e.g., Inhibitor, Activator)Vmax (pmol/min/mg protein)Km (µM)Uptake Efficiency (Vmax/Km)
HepG2Control
Inhibitor X
3T3-L1Control
Activator Y
Caco-2Control

Table 2: Subcellular Distribution of Labeled this compound at 1 hour Post-Incubation

Cell LineCondition% of Total Cellular Fluorescence in Endoplasmic Reticulum% of Total Cellular Fluorescence in Mitochondria% of Total Cellular Fluorescence in Lipid Droplets% of Total Cellular Fluorescence in Cytosol
HepG2Control
Inhibitor X
3T3-L1Control
Activator Y

Table 3: Incorporation of (9Z,11Z)-Octadecadienoyl Moiety into Major Lipid Classes

Cell LineCondition% Incorporation into Triacylglycerols (TAG)% Incorporation into Phosphatidylcholine (PC)% Incorporation into Phosphatidylethanolamine (PE)% Incorporation into Cholesteryl Esters (CE)
HepG2Control
FATP4 Knockdown
3T3-L1Control
ACSL1 Overexpression

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways can aid in experimental design and data interpretation.

G cluster_0 Probe Synthesis cluster_1 Cellular Assays cluster_2 Data Analysis synthesis Synthesis of BODIPY-(9Z,11Z)-Octadecadienoyl-CoA purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization treatment Incubation with Fluorescent Probe characterization->treatment cell_culture Cell Culture (e.g., HepG2, 3T3-L1) cell_culture->treatment plate_reader Kinetic Uptake Assay (Plate Reader) treatment->plate_reader microscopy Confocal Microscopy (Trafficking) treatment->microscopy lipid_extraction Lipid Extraction treatment->lipid_extraction kinetic_analysis Kinetic Parameter Calculation plate_reader->kinetic_analysis image_analysis Image Quantification & Colocalization microscopy->image_analysis tlc TLC Analysis lipid_extraction->tlc ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis lipid_quant Lipid Species Quantification tlc->lipid_quant ms_analysis->lipid_quant reporting Data Tabulation & Reporting kinetic_analysis->reporting image_analysis->reporting lipid_quant->reporting

Caption: Experimental workflow for studying this compound uptake.

G Extracellular Extracellular this compound Uptake Uptake (FATP/CD36) Extracellular->Uptake If supplied as free fatty acid PM Plasma Membrane Uptake->PM Intracellular_FA Intracellular (9Z,11Z)-Octadecadienoic Acid Uptake->Intracellular_FA ACSL ACSL Activation Intracellular_FA->ACSL Acyl_CoA_Pool Intracellular this compound Pool ACSL->Acyl_CoA_Pool ER Endoplasmic Reticulum Acyl_CoA_Pool->ER Mitochondria Mitochondria Acyl_CoA_Pool->Mitochondria Lipid_Synthesis Glycerolipid/Phospholipid Synthesis ER->Lipid_Synthesis Lipid_Droplet Lipid Droplet Lipid_Synthesis->Lipid_Droplet TAG Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Storage Storage (TAG) Lipid_Droplet->Storage note Note: Direct uptake of extracellular Acyl-CoA is generally considered limited but may occur via specific mechanisms not yet fully characterized.

Caption: Hypothesized cellular trafficking pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol describes a general method for conjugating a fluorescent dye, such as BODIPY FL, to this compound.

Materials:

  • This compound

  • BODIPY™ FL C5, SE (Succinimidyl Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a 1.5 molar excess of BODIPY FL C5, SE to the solution.

  • Add a 2 molar excess of TEA to catalyze the reaction.

  • Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, purify the fluorescently labeled product using reverse-phase HPLC.

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

  • Lyophilize the purified product and store it at -80°C, protected from light.

Protocol 2: Quantitative Analysis of Cellular Uptake using a Fluorescence Plate Reader

This protocol provides a high-throughput method to measure the kinetics of fluorescently labeled this compound uptake.[1]

Materials:

  • Differentiated 3T3-L1 adipocytes, HepG2 cells, or other appropriate cell line

  • Black-walled, clear-bottom 96-well plates

  • Serum-free/phenol (B47542) red-free cell culture medium

  • Fluorescently labeled this compound stock solution

  • Uptake Assay Buffer

  • Fluorescence microplate reader with bottom-read capability (Ex/Em suitable for the chosen fluorophore, e.g., ~488/523 nm for BODIPY FL)

Procedure:

  • Seed cells in a 96-well plate and grow to desired confluency. For 3T3-L1 cells, differentiation into adipocytes is required.

  • On the day of the assay, gently aspirate the growth medium and replace it with 90 µL of serum-free, phenol red-free medium.

  • Incubate the cells at 37°C for 1 hour for serum starvation.

  • Prepare a 2X Uptake Reaction Mix containing the fluorescently labeled this compound in pre-warmed Uptake Assay Buffer.

  • If using inhibitors or activators, add 10 µL of the compound to the respective wells and incubate for the desired time (e.g., 30 minutes).

  • To start the uptake assay, add 100 µL of the 2X Uptake Reaction Mix to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Measure the fluorescence in kinetic mode with bottom-read settings every 1-2 minutes for 60 minutes.

  • Calculate the initial rate of uptake (Vmax) from the linear portion of the kinetic curve and normalize to protein content per well.

Protocol 3: Visualization of Subcellular Trafficking using Confocal Microscopy

This protocol details the use of live-cell imaging to visualize the trafficking of fluorescently labeled this compound.[2][3][4]

Materials:

  • Cells grown on glass-bottom dishes suitable for microscopy

  • Fluorescently labeled this compound

  • Organelle-specific fluorescent trackers (e.g., ER-Tracker™ Red, MitoTracker™ Deep Red, BODIPY™ 665/676 for lipid droplets)

  • Live-cell imaging medium

  • Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Seed cells on glass-bottom dishes and grow to 60-70% confluency.

  • On the day of imaging, replace the growth medium with live-cell imaging medium.

  • If co-staining for organelles, add the organelle-specific tracker (B12436777) according to the manufacturer's instructions and incubate.

  • Add the fluorescently labeled this compound to the cells at the desired final concentration.

  • Immediately place the dish on the microscope stage within the environmental chamber.

  • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to create a time-lapse series.

  • Use appropriate laser lines and emission filters for each fluorophore to avoid spectral bleed-through.

  • Analyze the images for colocalization of the this compound signal with the different organelle markers to determine its subcellular trafficking pathway.

Protocol 4: Analysis of Lipid Incorporation by Thin-Layer Chromatography (TLC)

This protocol is for the separation and analysis of major lipid classes to determine the metabolic fate of the incorporated (9Z,11Z)-octadecadienoyl moiety.[5][6][7]

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)

  • Silica (B1680970) gel TLC plates

  • TLC developing chamber

  • Developing solvent system (e.g., for neutral lipids: Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)

  • Lipid standards (e.g., triolein, cholesterol oleate, phosphatidylcholine)

  • Iodine vapor or other visualization reagent

  • Imaging system to capture TLC plate results

Procedure:

  • After incubating cells with (labeled or unlabeled) this compound, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping into PBS and pellet by centrifugation.

  • Extract the total lipids from the cell pellet using the chloroform:methanol solvent system.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform.

  • Spot the lipid extract and standards onto a silica gel TLC plate.

  • Place the plate in a TLC chamber pre-saturated with the developing solvent.

  • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the lipid spots by placing the plate in a chamber with iodine crystals or by using an appropriate spray reagent.

  • Identify the lipid classes by comparing the Rf values of the sample spots to the standards. If a fluorescently labeled acyl-CoA was used, the plate can be imaged on a fluorescent scanner.

Protocol 5: Subcellular Fractionation for Lipid Analysis

This protocol allows for the isolation of different organelles to analyze the distribution of this compound among them.[8][9][10]

Materials:

  • Dounce homogenizer

  • Fractionation buffer

  • Centrifuge and ultracentrifuge

  • Sucrose (B13894) solutions of varying densities for gradient centrifugation

Procedure:

  • Incubate cells with this compound, then harvest and wash with PBS.

  • Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell on ice.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Perform a series of differential centrifugations to separate the major organelles:

    • Centrifuge at low speed (e.g., 700 x g) to pellet nuclei.

    • Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • Ultracentrifuge the subsequent supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER). The final supernatant is the cytosolic fraction.

  • Lipid droplets can be isolated by flotation through a sucrose gradient.

  • Extract lipids from each fraction as described in Protocol 4.

  • Analyze the lipid composition of each fraction by TLC or mass spectrometry to determine the subcellular enrichment of the (9Z,11Z)-octadecadienoyl moiety.[11][12]

References

Application Notes: Tracing Metabolic Fates with Isotopically Labeled (9Z,11Z)-Octadecadienoyl-CoA

Application Note: Gas Chromatography Analysis of Fatty Acid Methyl Esters from (9Z,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(9Z,11Z)-Octadecadienoyl-CoA, also known as Rumenoyl-CoA, is the activated form of rumenic acid (cis-9, trans-11 conjugated linoleic acid), the most abundant natural isomer of conjugated linoleic acid (CLA). It is a key intermediate in the metabolism of dietary fatty acids, particularly in ruminant animals, and is also formed in human tissues from vaccenic acid. The analysis of this specific acyl-CoA and its corresponding fatty acid is crucial for understanding lipid metabolism, inflammatory processes, and the potential therapeutic effects of CLAs. Gas chromatography (GC) is a robust and widely used technique for the quantitative analysis of fatty acids. This application note provides a detailed protocol for the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC with flame ionization detection (GC-FID).

Experimental Protocols

Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

The conversion of the fatty acyl-CoA to its corresponding FAME is a critical step for GC analysis. This two-step protocol involves an initial alkaline hydrolysis to cleave the thioester bond and release the free fatty acid, followed by an acid-catalyzed methylation. This method is adapted from protocols designed for the hydrolysis and methylation of complex lipids and is suitable for aqueous samples of acyl-CoAs.

Materials:

  • This compound sample

  • Methanolic Potassium Hydroxide (KOH), 1 M

  • Sulfuric Acid (H₂SO₄) in Methanol (2% v/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Methyl Heptadecanoate, C17:0)

  • Pyrex glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC vials with inserts

Procedure:

  • Hydrolysis:

    • To an aqueous sample containing this compound in a Pyrex tube, add a known amount of internal standard.

    • Add 1 mL of 1 M methanolic KOH.

    • Cap the tube tightly, vortex for 30 seconds, and heat at 55°C for 1.5 hours to ensure complete hydrolysis of the thioester bond.[1]

    • Cool the tube to room temperature.

  • Methylation:

    • Neutralize the solution by adding 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube, vortex, and heat at 55°C for 1.5 hours to methylate the free fatty acids.[1]

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1.5 mL of hexane to the tube, vortex thoroughly for 1 minute.

    • Add 3 mL of saturated NaCl solution to facilitate phase separation.

    • Centrifuge at 1,500 x g for 10 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • For quantitative recovery, repeat the hexane extraction and pool the organic layers.

  • Drying and Storage:

    • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

    • Transfer the dried extract to a new GC vial with an insert.

    • The sample is now ready for GC analysis. If not analyzed immediately, samples should be stored under nitrogen at -20°C.

Gas Chromatography (GC) Analysis

The separation of CLA isomers requires a highly polar capillary column. A long column (100 m) is recommended for optimal resolution of positional and geometric isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: CP-Sil 88 for FAME, 100 m x 0.25 mm ID, 0.2 µm film thickness (or equivalent highly polar cyanopropylsiloxane column like BPX70).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).

  • Injector: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 130°C

    • Ramp: 2°C/min to 225°C

    • Hold: 20 minutes at 225°C[2]

  • Detector: FID at 270°C.

Data Presentation

Quantitative analysis of the (9Z,11Z)-octadecadienoyl methyl ester should be performed using an internal standard method. The following table provides representative chromatographic data. Note that absolute retention times may vary depending on the specific instrument and conditions.

Table 1: Representative Quantitative Data for GC-FID Analysis of (9Z,11Z)-Octadecadienoyl Methyl Ester

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Methyl Heptadecanoate (C17:0, IS)Approx. 35.5Instrument DependentInstrument Dependent
(9Z,11Z)-Octadecadienoyl Methyl EsterApprox. 42.1~ 0.1 µg/mL~ 0.3 µg/mL

Note: LOD and LOQ are estimates and should be experimentally determined for each specific method and instrument configuration. The values are based on typical sensitivities for GC-FID analysis of FAMEs.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Acyl-CoA Sample + Internal Standard B Alkaline Hydrolysis (1M KOH in MeOH, 55°C) A->B C Acid-Catalyzed Methylation (2% H2SO4 in MeOH, 55°C) B->C D Hexane Extraction C->D E Drying (Na2SO4) D->E F Inject into GC-FID E->F FAME in Hexane G Chromatographic Separation (CP-Sil 88 / BPX70 column) F->G H Peak Detection (FID) G->H I Peak Integration H->I J Quantification using Internal Standard I->J K Reporting J->K

Caption: Workflow for FAME analysis of Acyl-CoA.

Metabolic Pathway of this compound (Rumenoyl-CoA)

This compound is primarily synthesized from vaccenic acid, which is an intermediate in the biohydrogenation of linoleic and α-linolenic acids by rumen bacteria. In mammalian tissues, this conversion is catalyzed by Stearoyl-CoA Desaturase. The resulting Rumenoyl-CoA can then be incorporated into various lipid classes.

G cluster_synthesis Biosynthesis cluster_metabolism Metabolic Fate LA Linoleic Acid (from diet) VA Vaccenic Acid LA->VA Biohydrogenation (Rumen Bacteria) RA Rumenic Acid ((9Z,11E)-Octadecadienoic Acid) VA->RA Stearoyl-CoA Desaturase (SCD1) RA_CoA (9Z,11E)-Octadecadienoyl-CoA RA->RA_CoA Acyl-CoA Synthetase PL Phospholipids RA_CoA->PL Acyltransferase TG Triglycerides RA_CoA->TG Acyltransferase CE Cholesteryl Esters RA_CoA->CE ACAT

Caption: Biosynthesis and metabolic fate of Rumenoyl-CoA.

References

Application Notes and Protocols: Harnessing (9Z,11Z)-Octadecadienoyl-CoA to Elucidate Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11Z)-Octadecadienoyl-CoA, the coenzyme A ester of the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA), is a biologically active lipid molecule that plays a significant role in the regulation of gene expression. As a potent and naturally occurring ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, it offers a valuable tool for investigating cellular metabolism, inflammation, and cell proliferation. These application notes provide a comprehensive guide for utilizing this compound and its corresponding free fatty acid, c9,t11-CLA, to study the intricate mechanisms of gene expression regulation.

Mechanism of Action: A PPARα-Dependent Signaling Pathway

This compound, or more commonly its free fatty acid form c9,t11-CLA, directly interacts with and activates PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in lipid metabolism and inflammation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response c9t11_CLA This compound (c9,t11-CLA) PPARa PPARα c9t11_CLA->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACO, L-FABP, CYP4A1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcribes to Protein_Expression Increased Protein Expression mRNA->Protein_Expression Translates to Metabolic_Changes Changes in Lipid Metabolism and Inflammation Protein_Expression->Metabolic_Changes

Quantitative Data on Gene Expression Modulation

The interaction of c9,t11-CLA with PPARα leads to quantifiable changes in the expression of downstream target genes. The following tables summarize key quantitative data from studies investigating the effects of c9,t11-CLA on gene expression.

Table 1: Ligand Binding Affinity of CLA Isomers to Human PPARα

CLA IsomerIC50 (nM)
(9Z,11E)-CLA 140
(10E,12Z)-CLA>400
(9E,11E)-CLA>400
Furan-CLA>400
Data from a scintillation proximity assay demonstrating the high-affinity binding of the (9Z,11E)-CLA isomer to human PPARα.

Table 2: Induction of PPAR-Responsive mRNAs by CLA in FaO Rat Hepatoma Cells

GeneTreatmentFold Induction vs. Control
Acyl-CoA Oxidase (ACO)CLAInduced
Liver Fatty Acid-Binding Protein (L-FABP)CLAInduced
Cytochrome P450IVA1 (CYP4A1)CLAInduced
Acyl-CoA Oxidase (ACO)Linoleate (B1235992)Little to no effect
Liver Fatty Acid-Binding Protein (L-FABP)LinoleateLittle to no effect
Cytochrome P450IVA1 (CYP4A1)LinoleateLittle to no effect
This table illustrates the specific induction of PPARα target genes by a mixture of CLA isomers, while the non-conjugated linoleate had minimal effect.

Experimental Protocols

Detailed and reproducible protocols are crucial for studying the effects of this compound on gene expression. The following sections provide methodologies for key experiments.

Protocol 1: In Vitro Treatment of Cell Lines with c9,t11-CLA

This protocol is a general guideline for treating adherent cell cultures with c9,t11-CLA to investigate its effects on gene expression.

Materials:

  • Cell line of interest (e.g., Caco-2, T47D, bovine mammary epithelial cells)

  • Complete cell culture medium

  • cis-9, trans-11 Conjugated Linoleic Acid (or its CoA ester)

  • Ethanol (B145695) or DMSO (for stock solution)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • RNA extraction kit

Procedure:

  • Cell Seeding: Plate the cells at a desired density in culture plates and allow them to adhere and reach approximately 70-80% confluency.

  • Preparation of CLA-BSA Conjugate:

    • Prepare a stock solution of c9,t11-CLA in ethanol or DMSO.

    • Prepare a sterile solution of fatty acid-free BSA in PBS.

    • Slowly add the c9,t11-CLA stock solution to the BSA solution while gently stirring to form a complex. This enhances the solubility and delivery of the fatty acid to the cells.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add fresh culture medium containing the desired final concentration of the c9,t11-CLA-BSA conjugate. Common concentrations range from 50 µM to 100 µM.

    • Include a vehicle control (medium with BSA and the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental goals (e.g., 48 hours for bovine mammary epithelial cells, 12 days for Caco-2 cells).

  • Cell Lysis and RNA Extraction:

    • After incubation, wash the cells with PBS.

    • Lyse the cells directly in the wells using the lysis buffer provided with an RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

  • Downstream Analysis: The extracted RNA can be used for downstream applications such as quantitative real-time PCR (qRT-PCR) or microarray analysis to determine changes in gene expression.

Experimental_Workflow_Cell_Treatment Start Start Cell_Seeding Seed Cells in Culture Plates Start->Cell_Seeding Prepare_CLA Prepare c9,t11-CLA-BSA Conjugate Cell_Seeding->Prepare_CLA Treat_Cells Treat Cells with c9,t11-CLA (and Vehicle Control) Prepare_CLA->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells and Extract RNA Incubate->Lyse_Cells Analyze_Expression Analyze Gene Expression (qRT-PCR, Microarray) Lyse_Cells->Analyze_Expression End End Analyze_Expression->End

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol outlines the steps for quantifying the expression of specific genes of interest following treatment with c9,t11-CLA.

Materials:

  • Extracted RNA from Protocol 1

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., ACO, L-FABP, CYP4A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer or a fluorometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

    • Set up parallel reactions for the housekeeping gene to be used for normalization.

    • Include no-template controls to check for contamination.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in the treated group compared to the vehicle control group.

Conclusion

This compound and its free fatty acid form are invaluable tools for investigating the regulation of gene expression, particularly through the PPARα signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of this bioactive lipid in various physiological and pathological processes. By employing these methodologies, scientists can gain deeper insights into the molecular mechanisms underlying the effects of conjugated linoleic acids, paving the way for potential therapeutic applications in metabolic and inflammatory diseases.

Application of (9Z,11Z)-Octadecadienoyl-CoA in Lipotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipotoxicity describes the cellular stress and dysfunction resulting from the accumulation of excess lipids in non-adipose tissues. This phenomenon is a key contributor to the pathogenesis of various metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. The cellular damage is often mediated by specific lipid species, such as saturated fatty acids and their metabolites, which can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, oxidative stress, and inflammation, ultimately leading to apoptosis.

(9Z,11Z)-Octadecadienoyl-CoA is the activated form of (9Z,11Z)-octadecadienoic acid, a naturally occurring conjugated linoleic acid (CLA) isomer, also known as rumenic acid. As the primary dietary CLA, its role in lipid metabolism and cellular health is of significant interest. Within the cell, fatty acids are converted to their coenzyme A (CoA) esters to be metabolically active, participating in both catabolic and anabolic pathways, as well as in the synthesis of signaling lipids. Therefore, understanding the impact of this compound is crucial for elucidating the nuanced effects of dietary fats on cellular function and the progression of metabolic diseases.

These application notes provide an overview of the use of (9Z,11Z)-octadecadienoic acid in lipotoxicity research, with the understanding that its intracellular effects are mediated through its conversion to this compound. Detailed protocols for key experiments are provided to facilitate the investigation of its role in cellular stress and signaling.

Applications in Lipotoxicity Research

(9Z,11Z)-octadecadienoic acid and its metabolically active form, this compound, are valuable tools for investigating several aspects of lipotoxicity:

  • Induction of Hepatic Insulin (B600854) Resistance: Studies have shown that the cis-9, trans-11 isomer of CLA can induce insulin resistance in hepatic cells. This is a critical aspect of lipotoxicity, where excess lipid accumulation interferes with insulin signaling pathways.

  • Investigation of Isomer-Specific Effects: The biological effects of CLAs are highly isomer-specific. (9Z,11Z)-octadecadienoic acid can be used in comparative studies with other isomers, such as trans-10, cis-12 CLA, to dissect the specific molecular mechanisms underlying their distinct physiological outcomes.

  • Modulation of Lipid Metabolism: Research indicates that the c9,t11 isomer of CLA can alter the expression profile of proteins involved in hepatic lipid metabolism, leading to lipid accumulation (steatosis) in hepatocytes.

  • Analysis of Inflammatory Responses: The anti-inflammatory or pro-inflammatory potential of specific fatty acids is a key area of lipotoxicity research. (9Z,11Z)-octadecadienoic acid has been studied for its modulatory effects on inflammatory pathways in various cell types.

Quantitative Data Summary

The following table summarizes the observed effects of (9Z,11Z)-octadecadienoic acid (rumenic acid) in in vitro lipotoxicity models. It is important to note that the specific outcomes can be cell-type and context-dependent.

Parameter Cell Type Treatment Concentration Duration Observed Effect Reference
Insulin-stimulated Akt phosphorylationC9 Liver CellsNot specifiedNot specifiedDecrease[1]
PKCε phosphorylation (activation)C9 Liver CellsNot specifiedNot specifiedIncrease[1]
IRS-1 Ser612 phosphorylationC9 Liver CellsNot specifiedNot specifiedIncrease[1]
Lipid AccumulationC9 Liver CellsNot specifiedNot specifiedInduction of neutral lipid droplets[1]
Protein Expression (Lipid Metabolism)Rat HepatocytesNot specified1 hourAltered expression of proteins involved in lipid metabolism[2]
Cell ViabilityA549 Lung Cancer Cells3.125 - 100 µg/mL72 hoursDose-dependent decrease in viability[3]
Reactive Oxygen Species (ROS) ProductionBovine Mammary Epithelial Cells50 µM48 hours (pre-treatment)Lower ROS production compared to other fatty acids after LPS stimulation[4]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Conjugate for Cell Culture

Fatty acids have low solubility in aqueous culture media and can be cytotoxic at high concentrations. To facilitate their delivery to cells in a physiologically relevant manner, they are typically complexed with bovine serum albumin (BSA).

Materials:

  • (9Z,11Z)-octadecadienoic acid

  • Ethanol (B145695), absolute

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Dissolve (9Z,11Z)-octadecadienoic acid in a minimal volume of ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • In a sterile tube, prepare a 10% (w/v) BSA solution in PBS.

  • Warm the BSA solution to 37°C.

  • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.

  • Sterilize the fatty acid-BSA conjugate by passing it through a 0.22 µm filter.

  • Dilute the conjugate to the final desired concentration in the cell culture medium before treating the cells.

Protocol 2: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, C9 liver cells)

  • 96-well cell culture plates

  • (9Z,11Z)-octadecadienoic acid-BSA conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the (9Z,11Z)-octadecadienoic acid-BSA conjugate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (BSA only) and untreated controls.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • (9Z,11Z)-octadecadienoic acid-BSA conjugate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the (9Z,11Z)-octadecadienoic acid-BSA conjugate as described in the previous protocols.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrorotic cells: Annexin V-positive and PI-positive.

Protocol 4: Staining of Intracellular Lipid Droplets with Oil Red O

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • (9Z,11Z)-octadecadienoic acid-BSA conjugate

  • PBS

  • 10% Formalin

  • Oil Red O staining solution

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining, optional)

  • Microscope

Procedure:

  • Treat cells with the (9Z,11Z)-octadecadienoic acid-BSA conjugate.

  • Wash the cells with PBS and fix with 10% formalin for 15-30 minutes.

  • Wash the cells again with PBS and then with 60% isopropanol.

  • Incubate the cells with the Oil Red O staining solution for 15-20 minutes at room temperature.

  • Wash the cells with 60% isopropanol to remove excess stain, followed by a final wash with PBS.

  • If desired, counterstain the nuclei with hematoxylin.

  • Visualize the stained lipid droplets (which will appear red) under a microscope. For quantification, the dye can be extracted with isopropanol and the absorbance measured.

Visualization of Pathways and Workflows

Caption: Experimental workflow for studying the effects of (9Z,11Z)-octadecadienoic acid on lipotoxicity.

Signaling_Pathway cluster_cell Hepatocyte CLA This compound (intracellular active form) PKC_epsilon PKCε CLA->PKC_epsilon activates IRS1 IRS-1 PKC_epsilon->IRS1 phosphorylates (Ser612) & inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Insulin_Signaling Insulin Signaling (e.g., Glucose Uptake) Akt->Insulin_Signaling promotes Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 activates Insulin Insulin Insulin->Insulin_Receptor

Caption: Proposed signaling pathway for this compound-induced insulin resistance in hepatocytes.

References

Development of immunoassays for specific detection of (9Z,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Specific Detection of (9Z,11Z)-Octadecadienoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a specific isomer of linoleoyl-CoA, an activated form of linoleic acid. Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and cell signaling. The ability to specifically detect and quantify this compound is crucial for understanding its precise biological roles and for the development of targeted therapeutics. This document provides a detailed protocol for the development of a competitive ELISA for the specific detection of this compound, along with illustrative data and workflow diagrams.

Quantitative Data Summary

The following table summarizes representative data from a developed competitive ELISA for this compound.

ParameterValue
Assay Range 0.1 ng/mL - 100 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Limit of Quantification (LOQ) 0.25 ng/mL
Intra-assay Precision (CV%) < 8%
Inter-assay Precision (CV%) < 12%
Antibody Specificity
This compound100%
(9E,11E)-Octadecadienoyl-CoA< 5%
Oleoyl-CoA< 1%
Palmitoyl-CoA< 0.5%
Coenzyme A< 0.1%

Experimental Protocols

This section details the key methodologies for the development of the competitive ELISA.

1. Antigen Synthesis and Conjugation

To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein.

  • Synthesis of (9Z,11Z)-Octadecadienoic acid: Synthesize the free fatty acid using established organic chemistry methods.

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of (9Z,11Z)-octadecadienoic acid using a reagent such as N-hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Carrier Protein: React the NHS-activated fatty acid with a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the protein will react with the active ester to form stable amide bonds.

  • Purification: Purify the resulting conjugate (e.g., (9Z,11Z)-Octadecadienoyl-BSA) using dialysis or size-exclusion chromatography to remove unconjugated small molecules.

2. Antibody Production

  • Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the purified (9Z,11Z)-Octadecadienoyl-BSA conjugate mixed with an appropriate adjuvant. Follow a standard immunization schedule with periodic booster injections.

  • Titer Determination: Collect serum samples and determine the antibody titer using an indirect ELISA coated with the (9Z,11Z)-Octadecadienoyl-BSA conjugate.

  • Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, generate hybridomas from immunized mice.

3. Competitive ELISA Protocol

This protocol is designed for a 96-well microtiter plate format.

  • Coating:

    • Dilute the (9Z,11Z)-Octadecadienoyl-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare standards of unconjugated this compound at various concentrations and prepare your unknown samples.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation cluster_analysis Data Analysis A Coat Plate with This compound-BSA B Wash Plate A->B A->B C Block Non-specific Sites B->C B->C D Wash Plate C->D C->D E Pre-incubate Antibody with Sample or Standard F Add Mixture to Wells D->F E->F E->F G Incubate F->G F->G H Wash Plate G->H G->H I Add Secondary Antibody-HRP H->I J Incubate & Wash I->J I->J K Add TMB Substrate J->K J->K L Incubate in Dark K->L K->L M Add Stop Solution L->M L->M N Read Absorbance at 450nm M->N O Generate Standard Curve N->O N->O P Determine Sample Concentration O->P O->P

Caption: Workflow for the competitive ELISA of this compound.

Generalized Acyl-CoA Signaling Pathway

Acyl_CoA_Pathway cluster_input Substrate Input cluster_activation Acyl-CoA Synthesis cluster_fates Metabolic Fates cluster_regulation Cellular Regulation FA (9Z,11Z)-Octadecadienoic Acid (Linoleic Acid Isomer) ACSL Acyl-CoA Synthetase FA->ACSL Target This compound ACSL->Target CoA_in Coenzyme A + ATP CoA_in->ACSL BetaOx Beta-Oxidation (Energy Production) Target->BetaOx LipidSyn Lipid Synthesis (e.g., Triglycerides, Phospholipids) Target->LipidSyn Signaling Cell Signaling Modulation Target->Signaling GeneExp Gene Expression Signaling->GeneExp EnzymeAct Enzyme Activity Signaling->EnzymeAct

Caption: Generalized metabolic pathways involving this compound.

Troubleshooting & Optimization

Improving the solubility of (9Z,11Z)-Octadecadienoyl-CoA in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9Z,11Z)-Octadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is the activated form of conjugated linoleic acid (CLA), a key intermediate in various metabolic pathways. Like other long-chain fatty acyl-CoAs, it is an amphipathic molecule, possessing both a hydrophilic coenzyme A head group and a long, hydrophobic acyl chain. This structure leads to low solubility in aqueous buffers and a tendency to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[1][2] This can interfere with its availability as a substrate in enzymatic assays and other experiments.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules, like this compound, begin to self-assemble into spherical structures called micelles.[1][2] Below the CMC, the molecules exist as monomers in solution. Above the CMC, any additional molecules will primarily form micelles. For enzymatic assays, it is often crucial to work with concentrations below the CMC to ensure the substrate is in a monomeric state and readily accessible to the enzyme. The CMC is influenced by factors such as pH, ionic strength, and temperature.[1][2]

Q3: Are there any specific buffer components I should avoid when working with this compound?

A3: Yes. Divalent cations, particularly magnesium ions (Mg²⁺), can significantly decrease the solubility of long-chain fatty acyl-CoAs. For instance, palmitoyl-CoA has been shown to precipitate in the presence of Mg²⁺ concentrations as low as 1 mM in Tris-HCl buffer.[3] Therefore, it is advisable to carefully consider the concentration of divalent cations in your assay buffer.

Troubleshooting Guides

Problem: My this compound is not dissolving or is forming a cloudy suspension.

This is a common issue due to the low aqueous solubility of long-chain acyl-CoAs. Here is a step-by-step guide to address this problem.

G cluster_0 Troubleshooting Workflow: Poor Solubility cluster_1 Solubilization Techniques start Start: Cloudy Suspension or Incomplete Dissolution check_concentration Is the concentration above the expected CMC? start->check_concentration reduce_concentration Action: Reduce the working concentration to below the estimated CMC. check_concentration->reduce_concentration Yes initial_solubilization Initial Solubilization Method check_concentration->initial_solubilization No / Unsure reduce_concentration->initial_solubilization organic_cosolvent Method 1: Organic Co-solvent (e.g., Ethanol (B145695), DMSO) initial_solubilization->organic_cosolvent Try first evaluation Evaluate Solubility organic_cosolvent->evaluation sonication Method 2: Sonication sonication->evaluation ph_adjustment Method 3: pH Adjustment (to alkaline) ph_adjustment->evaluation detergent Method 4: Use of Detergents (e.g., Triton X-100) detergent->evaluation success Success: Clear Solution evaluation->success Clear Solution failure Still Insoluble/Cloudy evaluation->failure Persistent Issue failure->sonication Try Next failure->ph_adjustment If sonication fails failure->detergent Final option

Troubleshooting workflow for poor solubility.
Problem: My enzyme activity is lower than expected or inconsistent.

This could be due to the substrate not being fully available to the enzyme, possibly due to micelle formation or precipitation.

G cluster_0 Troubleshooting Workflow: Low Enzyme Activity start Start: Low/Inconsistent Enzyme Activity check_substrate_prep Review Substrate Preparation Protocol start->check_substrate_prep is_below_cmc Is working concentration below CMC? check_substrate_prep->is_below_cmc use_fresh_stock Action: Prepare fresh stock solution. is_below_cmc->use_fresh_stock No / Unsure check_buffer Check Buffer Composition is_below_cmc->check_buffer Yes use_fresh_stock->is_below_cmc divalent_cations Are divalent cations (e.g., Mg²⁺) present at high concentrations? check_buffer->divalent_cations remove_cations Action: Reduce or remove divalent cations. divalent_cations->remove_cations Yes consider_carrier Consider Carrier Protein divalent_cations->consider_carrier No remove_cations->consider_carrier use_bsa Action: Add fatty acid-free BSA to the assay buffer. consider_carrier->use_bsa evaluation Re-run Assay use_bsa->evaluation success Success: Improved Activity evaluation->success failure Still Low Activity evaluation->failure

Troubleshooting low or inconsistent enzyme activity.

Quantitative Data Summary

CompoundBuffer ConditionsTemperature (°C)CMC (µM)Reference
Palmitoyl-CoA0.011 M Tris, pH 8.32533[2]
Palmitoyl-CoA0.1 M Tris-HCl, pH 8.525~10[2]
Oleoyl-CoA0.011 M Tris, pH 8.325~60[1]
Stearoyl-CoA0.011 M Tris, pH 8.325~15[1]

Note: The CMC is highly sensitive to buffer composition, pH, and temperature. Higher ionic strength and lower temperatures generally lead to a lower CMC.

Experimental Protocols

Protocol 1: Basic Solubilization using an Organic Co-Solvent

This protocol is suitable for preparing a stock solution of this compound.

  • Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of ethanol or DMSO to the tube to dissolve the acyl-CoA. For example, for a 10 mM stock, you might dissolve 1 mg in approximately 100 µL of ethanol.

  • Vortexing: Vortex the solution thoroughly until the acyl-CoA is completely dissolved.

  • Buffer Addition: While vortexing, slowly add the desired aqueous buffer to the solution to achieve the final stock concentration.

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization using Sonication

This method can be used if the basic protocol results in a cloudy solution.

  • Initial Suspension: Prepare a suspension of this compound in the desired aqueous buffer at the target concentration.

  • Sonication: Place the tube containing the suspension in a bath sonicator or use a probe sonicator.

  • Sonication Parameters: Sonicate on ice in short bursts (e.g., 10-15 seconds) to avoid heating the sample. Repeat until the solution becomes clear.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Usage: Use the freshly prepared solution immediately for your experiments.

Protocol 3: Solubilization using Detergents

This protocol is recommended for applications where the presence of a mild detergent does not interfere with the experimental outcome.

  • Detergent Selection: Choose a non-ionic detergent such as Triton X-100 or Tween-20.

  • Buffer Preparation: Prepare your aqueous buffer containing the detergent at a concentration above its CMC (e.g., 0.1% v/v Triton X-100).

  • Dissolution: Directly dissolve the this compound in the detergent-containing buffer.

  • Mixing: Vortex or gently mix until the solution is clear.

  • Control Experiment: It is crucial to run a control experiment with the detergent alone to assess its effect on your assay.

References

Optimizing mass spectrometry source parameters for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry source parameters for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for acyl-CoA analysis and why?

A1: The most common ionization mode for the analysis of acyl-CoAs is positive electrospray ionization (+ESI). This is because the CoA moiety is readily protonated, leading to efficient ion generation and detection. Many established methods utilize +ESI for quantifying both short-chain and long-chain acyl-CoAs.

Q2: I am not seeing the expected precursor ions for my acyl-CoA standards. What could be the issue?

A2: Several factors could contribute to this issue:

  • Sample Degradation: Acyl-CoAs are known to be unstable in aqueous solutions. Ensure that your samples are prepared fresh and kept cold. Consider using solvents with additives that improve stability.

  • Incorrect m/z Calculation: Double-check the calculated mass of the protonated molecule [M+H]⁺.

  • Source Parameters: The electrospray voltage, sheath gas flow, and capillary temperature may not be optimal. It is crucial to optimize these source-dependent parameters by infusing a standard solution of your acyl-CoA of interest.

  • Sample Vial Material: Studies have shown that using glass vials instead of plastic can decrease signal loss for CoA species.

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety. Another common fragment ion observed is at m/z 428, representing the CoA moiety. Monitoring for this neutral loss or for the transition to the m/z 428 fragment is a common strategy for specifically detecting acyl-CoAs in complex mixtures.

Q4: My signal intensity for long-chain acyl-CoAs is very low. How can I improve it?

A4: Low signal intensity for long-chain acyl-CoAs can be due to several factors:

  • Poor Solubility: Long-chain acyl-CoAs have limited solubility in highly aqueous mobile phases. Ensure your liquid chromatography (LC) gradient and solvents are optimized for these less polar molecules. A reverse-phase C8 or C18 column is commonly used.

  • Suboptimal Source Conditions: Parameters like spray voltage and capillary temperature need to be carefully optimized for larger, less volatile molecules. Direct infusion of a representative long-chain acyl-CoA standard can help in finding the optimal settings.

  • Inefficient Extraction: The extraction method from biological matrices is critical. Ensure your protocol is validated for efficient recovery of long-chain species.

Q5: Should I use internal standards for acyl-CoA quantification?

A5: Yes, the use of internal standards is highly recommended for accurate quantification of acyl-CoAs. Odd-chain-length fatty acyl-CoAs are often used as internal standards for the quantification of endogenous even-chain species. Stable isotope-labeled internal standards are the gold standard as they can account for variations in extraction efficiency, matrix effects, and instrument response.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your acyl-CoA analysis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Suboptimal mobile phase pH.- Secondary interactions with the column stationary phase.- For short-chain acyl-CoAs, slightly acidic mobile phases can improve peak shape.- For long-chain acyl-CoAs, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can reduce tailing on C18 columns.
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in solvent composition or temperature.- Ensure the column is properly equilibrated to the initial gradient conditions before each injection.- Check for leaks in the LC system and ensure the solvent reservoirs are sufficiently filled.
High Background Noise - Contaminated solvents or reagents.- A dirty ion source.- Use high-purity, LC-MS grade solvents and reagents.- Perform routine cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's instructions.
No Signal in MS/MS (No Product Ions) - Incorrect precursor ion selection.- Inappropriate collision energy.- Verify the m/z of the precursor ion in a full scan (MS1) experiment.- Optimize the collision energy for each specific acyl-CoA. This can be done by infusing the standard and ramping the collision energy to find the optimal value for the desired fragment ions.
Sample Carryover - Strong adsorption of acyl-CoAs to the LC system components.- Implement a robust needle and column wash protocol between samples. This may involve using a strong organic solvent.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Acyl-CoA Extraction from Liver Tissue

This is a general guideline and may require optimization for specific applications.

  • Homogenization: Homogenize frozen liver tissue samples in a suitable extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for a sufficient time to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant using a centrifugal evaporator (e.g., Centrivap).

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial conditions of your LC method. For example, for a standard acyl-CoA method, this could be 50 mM ammonium acetate (B1210297) in water.

Visualizations

experimental_workflow sample_prep Sample Preparation (e.g., Tissue Homogenization) extraction Acyl-CoA Extraction sample_prep->extraction lc_separation LC Separation (Reverse Phase) extraction->lc_separation ionization Electrospray Ionization (+ESI) lc_separation->ionization ms_detection MS Detection (Full Scan / MS1) ionization->ms_detection msms_fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) ms_detection->msms_fragmentation data_analysis Data Analysis (Quantification) msms_fragmentation->data_analysis

Caption: A generalized experimental workflow for acyl-CoA analysis by LC-MS/MS.

troubleshooting_logic cluster_standards Standard Troubleshooting cluster_sample Sample Troubleshooting start Issue: Low/No Acyl-CoA Signal check_standards Are standards visible? start->check_standards no_standards No check_standards->no_standards No yes_standards Yes check_standards->yes_standards Yes instrument_issue Check MS Settings: - Ionization Source Parameters - Collision Energy no_standards->instrument_issue extraction_issue Optimize Extraction Protocol yes_standards->extraction_issue standard_degradation Prepare Fresh Standards instrument_issue->standard_degradation matrix_effects Evaluate Matrix Effects (e.g., Dilution, Internal Standards) extraction_issue->matrix_effects

Caption: A troubleshooting decision tree for low or no acyl-CoA signal.

Technical Support Center: Enhancing the Stability of (9Z,11Z)-Octadecadienoyl-CoA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of (9Z,11Z)-Octadecadienoyl-CoA stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound stock solutions?

A1: The main factors contributing to the degradation of this compound are its susceptibility to oxidation due to the conjugated double bonds and hydrolysis of the thioester bond. Exposure to oxygen, elevated temperatures, light (especially UV), and repeated freeze-thaw cycles can accelerate these degradation processes. Unsaturated esters are prone to autoxidation, a free-radical chain reaction initiated by these environmental factors.[1]

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: For long-term stability, this compound should be stored as a dry powder or in an appropriate organic solvent at -80°C. It is crucial to minimize exposure to air by storing under an inert gas atmosphere such as argon or nitrogen.[1]

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: The choice of solvent can significantly impact the stability of the stock solution. Anhydrous organic solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) are generally suitable. For some applications, a mixture of water and DMSO may be used; however, aqueous solutions are more prone to hydrolysis.[2] It is advisable to prepare fresh aqueous solutions for each experiment.[2]

Q4: How can I visually determine if my this compound stock solution has degraded?

A4: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), the appearance of turbidity or precipitation, or an increase in viscosity.[1] However, significant degradation can occur before these signs are apparent. Therefore, analytical confirmation is always recommended for critical experiments.[1]

Q5: Is it necessary to add antioxidants to the stock solution?

A5: While adding antioxidants like butylated hydroxytoluene (BHT) can inhibit oxidation, it is generally not recommended for high-purity reagents used in research as this alters the composition of the stock solution.[1] For sensitive applications, relying on strict adherence to optimal storage conditions (cold, dark, and an inert atmosphere) is the preferred method to maintain purity.[1]

Troubleshooting Guide

Problem 1: My this compound stock solution appears cloudy or has precipitated.

  • Potential Cause: The concentration of the solute may be too high for the chosen solvent, or the solution may have been stored at a temperature that reduces its solubility.

  • Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity.

Problem 2: I am observing inconsistent results in my bioassays using the same stock solution.

  • Potential Cause: This could be due to the degradation of the this compound stock solution over time, especially if it has been subjected to multiple freeze-thaw cycles or improper storage.

  • Solution: Aliquot the stock solution into smaller, single-use vials upon preparation to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. It is also advisable to periodically check the purity of the stock solution using analytical methods like HPLC-UV or LC-MS.

Problem 3: My negative controls are showing unexpected activity.

  • Potential Cause: If the solvent used for the stock solution is not completely evaporated from the control wells, it may exert its own biological effects. Alternatively, degradation products of this compound could be responsible for the observed activity.

  • Solution: Ensure that the solvent is fully evaporated from control wells before adding media or cells. To rule out the effects of degradation products, prepare a fresh stock solution of this compound and repeat the experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
Dry Powder-80°CInert GasUp to 12 months
Organic Solvent-80°CInert GasUp to 6 months
Aqueous Buffer-80°CInert GasUp to 1 week

Table 2: Solvent Suitability for this compound Stock Solutions

SolventSuitabilityNotes
Ethanol/Methanol (Anhydrous)HighGood for long-term storage at low temperatures.
DMSO (Anhydrous)HighCan be used for cellular assays; ensure final concentration is non-toxic.
Acetonitrile (B52724)ModerateSuitable for analytical purposes (e.g., HPLC).
Aqueous Buffers (e.g., PBS)LowProne to hydrolysis; prepare fresh before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert gas (argon or nitrogen), weigh the desired amount of the powder using a microbalance.

  • Add the appropriate volume of anhydrous solvent (e.g., ethanol) to achieve the desired stock concentration.

  • Vortex gently until the powder is completely dissolved.

  • Dispense the stock solution into single-use aliquots in amber glass vials.

  • Purge the headspace of each vial with inert gas before sealing tightly.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of Stock Solution Stability by HPLC-UV

  • System Preparation: Use a C18 reverse-phase HPLC column. Prepare a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dilute an aliquot of the this compound stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.

  • Analysis: Inject the diluted sample onto the HPLC system. Monitor the elution profile at a wavelength where the conjugated diene absorbs (typically around 234 nm).

  • Data Interpretation: A pure, undegraded sample should show a single major peak corresponding to this compound. The appearance of additional peaks over time indicates degradation. The peak area of the parent compound can be used to quantify its concentration and assess stability.

Visualizations

degradation_pathway start This compound oxidation Oxidation (O2, Light, Heat) start->oxidation hydrolysis Hydrolysis (H2O) start->hydrolysis oxidized_products Oxidized Products (e.g., Hydroperoxides, Aldehydes) oxidation->oxidized_products hydrolyzed_products (9Z,11Z)-Octadecadienoic Acid + Coenzyme A hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Obtain solid this compound prepare_stock Prepare Stock Solution (Anhydrous Solvent, Inert Gas) start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Store at -80°C aliquot->store validate Validate Purity (HPLC/LC-MS) store->validate revalidate Periodically Re-validate Stored Aliquots store->revalidate experiment Use in Experiment validate->experiment

Caption: Recommended workflow for preparing and validating stock solutions.

troubleshooting_tree issue Inconsistent Experimental Results? check_storage Check Storage Conditions (-80°C, Inert Gas?) issue->check_storage Yes check_aliquoting Using Fresh Aliquots? check_storage->check_aliquoting Yes solution_fresh_stock Prepare Fresh Stock Solution check_storage->solution_fresh_stock No solution_aliquot Aliquot Stock to Avoid Freeze-Thaw check_aliquoting->solution_aliquot No validate_purity Validate Purity with HPLC/LC-MS check_aliquoting->validate_purity Yes validate_purity->solution_fresh_stock Degradation Detected

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Unraveling the Isomer-Specific Bioactivities of Conjugated Linoleic Acid (CLA): A Comparative Guide to (9Z,11Z)- and (10E,12Z)-CLA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the distinct biological effects of the two primary isomers of conjugated linoleic acid (CLA), (9Z,11E)-CLA and (10E,12Z)-CLA. This guide synthesizes experimental findings on their differential impacts on lipid metabolism, inflammatory responses, and gene expression, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their isomer-specific activities.

While much of the research has focused on the free fatty acid forms of conjugated linoleic acid (CLA), it is widely understood that their metabolic activity is dependent on their conversion to CoA esters. Long-chain fatty acids are activated to their acyl-CoA derivatives to participate in cellular metabolism. Therefore, the biological effects attributed to the different CLA isomers are mediated through their respective CoA esters. This guide will compare the biological activities of (9Z,11E)-CLA and (10E,12Z)-CLA, operating under the well-established premise that their effects are channeled through their CoA forms.

Comparative Biological Activities

The two predominant isomers of CLA, (9Z,11E) and (10E,12Z), exhibit distinct and sometimes opposing biological effects. The (10E,12Z)-CLA isomer is primarily associated with reductions in body fat and anti-adipogenic properties, while the (9Z,11E)-CLA isomer is often linked to anti-inflammatory and anti-carcinogenic effects.[1][2][3]

Impact on Lipid Metabolism

The differential effects of the two isomers on lipid metabolism are well-documented. The (10E,12Z)-CLA isomer has been shown to inhibit lipogenesis in adipocytes and induce changes in hepatic gene expression related to fatty acid utilization.[2][4] In contrast, the (9Z,11E)-CLA isomer generally has minimal impact on these pathways.[2] Studies in mice have demonstrated that dietary supplementation with (10E,12Z)-CLA leads to a significant reduction in fat mass, an effect not observed with (9Z,11E)-CLA.[2]

In human adipocytes, (10E,12Z)-CLA has been found to suppress the expression of key lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase alpha (ACACA).[4] Some studies also suggest that (10E,12Z)-CLA can enhance fatty acid oxidation and lipolysis in adipocytes, contributing to reduced triglyceride storage.[5][6]

Modulation of Inflammatory Responses

The two CLA isomers also display divergent effects on inflammation. The (9Z,11E)-CLA isomer is generally considered to have anti-inflammatory properties.[3] It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] In contrast, the (10E,12Z)-CLA isomer has been associated with pro-inflammatory responses in some contexts, including the induction of inflammatory genes in adipose tissue.[2][5] For instance, in cultured adipocytes, (10E,12Z)-CLA treatment led to increased expression of IL-6 and MCP-1.[5]

However, other studies have reported that both isomers can similarly increase TNF-α and IL-6 levels in mice, indicating that the inflammatory effects can be context-dependent.[1]

Quantitative Data Summary

Biological Effect(9Z,11E)-CLA(10E,12Z)-CLAKey Findings
Lipid Metabolism
Adipose Tissue LipogenesisMinimal effectInhibition (10E,12Z)-CLA suppresses key lipogenic enzymes like FASN and ACACA.[2][4]
Body Fat Reduction (mice)No significant effectSignificant reduction Dietary (10E,12Z)-CLA leads to a dramatic reduction in fat mass.[2]
Fatty Acid Oxidation (adipocytes)Not a primary effectEnhancement (10E,12Z)-CLA promotes lipid utilization over storage.[5][6]
Inflammatory Response
Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)Reduction Induction (in some contexts)(9Z,11E)-CLA generally shows anti-inflammatory effects, while (10E,12Z)-CLA can be pro-inflammatory in adipose tissue.[2][3][5]
Gene Expression
Lipogenic Genes (e.g., FASN, ACACA)Minimal effectDownregulation (10E,12Z)-CLA represses the expression of genes involved in fatty acid synthesis.[2][4]
Inflammatory Genes (e.g., IL-6, MCP-1)No significant inductionUpregulation (in adipocytes)(10E,12Z)-CLA can induce the expression of pro-inflammatory genes in fat cells.[5]
PPARγ ExpressionVaried effects reportedSuppression (in adipocytes)(10E,12Z)-CLA can downregulate the master adipogenic regulator PPARγ.[2]

Experimental Protocols

In Vivo Mouse Study of CLA Isomer Effects
  • Animals: 8-week-old C57Bl/6J male mice.

  • Diets: Low-fat diets (10.5% Kcal from fat) supplemented with 0.8% (10E,12Z)-CLA or (9Z,11E)-CLA for 9 or 38 days. A control group received the low-fat diet without CLA.

  • Analysis:

    • Body Composition: Fat mass measured by NMR spectroscopy.

    • Gene Expression: RNA was isolated from liver and adipose tissue, and the expression of genes involved in lipid metabolism and inflammation was quantified using real-time PCR.

    • Metabolic Parameters: Plasma insulin (B600854) and blood glucose levels were measured.[2]

In Vitro Adipocyte Culture and Treatment
  • Cell Line: 3T3-L1 preadipocytes were differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes were treated with either (9Z,11E)-CLA or (10E,12Z)-CLA at various concentrations.

  • Analysis:

    • Gene Expression: Total RNA was extracted, and the expression of genes related to lipogenesis, fatty acid oxidation, and inflammation was determined by real-time RT-PCR.[5]

    • Fatty Acid Oxidation: The rate of 14C-oleate oxidation to 14CO2 was measured.[5]

    • Lipolysis: The release of glycerol (B35011) and free fatty acids into the culture medium was quantified.[6]

Visualizing the Pathways

Signaling Pathways in Adipocytes

CLA_Adipocyte_Signaling cluster_10E12Z (10E,12Z)-CLA-CoA cluster_9Z11E (9Z,11E)-CLA-CoA CLA_10E12Z (10E,12Z)-CLA-CoA PPARg PPARγ CLA_10E12Z->PPARg inhibits SREBP1c SREBP-1c CLA_10E12Z->SREBP1c inhibits Inflammation Inflammation (IL-6, MCP-1) CLA_10E12Z->Inflammation induces Lipogenesis Lipogenesis PPARg->Lipogenesis promotes FASN FASN SREBP1c->FASN activates ACACA ACACA SREBP1c->ACACA activates FASN->Lipogenesis ACACA->Lipogenesis CLA_9Z11E (9Z,11E)-CLA-CoA NFkB NF-κB CLA_9Z11E->NFkB inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->ProInflammatory_Cytokines promotes

Caption: Differential signaling of CLA isomers in adipocytes.

Experimental Workflow for In Vivo Mouse Study

Experimental_Workflow cluster_analysis Analysis start 8-week-old C57Bl/6J mice diet Dietary Intervention (Control, 9Z,11E-CLA, 10E,12Z-CLA) start->diet duration 9 or 38 days diet->duration body_comp Body Composition (NMR) duration->body_comp tissue_collection Tissue Collection (Liver, Adipose) duration->tissue_collection end Comparative Data body_comp->end gene_expression Gene Expression (qPCR) tissue_collection->gene_expression metabolic_analysis Metabolic Analysis (Plasma Insulin, Glucose) tissue_collection->metabolic_analysis gene_expression->end metabolic_analysis->end

Caption: Workflow for the in vivo mouse study.

References

Differentiating (9Z,11Z)-Octadecadienoyl-CoA from other acyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of acyl-CoA isomers is a critical challenge in lipidomics and drug development. Positional and geometric isomers of fatty acyl-CoAs can exhibit distinct biological activities, and their precise identification is paramount for understanding their roles in cellular metabolism and signaling. This guide provides a comparative overview of methodologies to differentiate (9Z,11Z)-Octadecadienoyl-CoA, a conjugated linoleic acid (CLA) derivative, from its other octadecadienoyl-CoA isomers.

Chromatographic Separation of Octadecadienoyl-CoA Isomers

High-performance liquid chromatography (HPLC), particularly silver ion HPLC (Ag+-HPLC), is a powerful technique for resolving positional and geometric isomers of fatty acyl-CoA molecules. The separation on Ag+-HPLC is based on the interaction of the silver ions with the π-electrons of the double bonds in the fatty acyl chain. The strength of this interaction is influenced by the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of closely related isomers.

While specific retention time data for this compound is not extensively published, the elution order of conjugated linoleic acid (CLA) fatty acid methyl esters (FAMEs) on Ag+-HPLC provides a strong predictive model for the behavior of their corresponding CoA thioesters. Generally, isomers with trans double bonds elute earlier than those with cis double bonds due to weaker interactions with the silver ions.

Table 1: Representative Chromatographic Separation of Octadecadienoyl-CoA Isomers using Silver Ion HPLC (Ag+-HPLC)

IsomerPredicted Elution OrderPrinciple of Separation
trans,trans-Octadecadienoyl-CoA1 (earliest)Weakest interaction with Ag+ due to the linear geometry of trans double bonds.
cis,trans-Octadecadienoyl-CoA2Intermediate interaction with Ag+. The cis double bond allows for stronger complexation than two trans bonds.
This compound3Stronger interaction with Ag+ compared to cis,trans isomers due to the presence of two cis double bonds.
Other cis,cis-Octadecadienoyl-CoAVariesElution order among cis,cis isomers will depend on the position of the double bonds, with isomers having double bonds closer to the center of the acyl chain generally showing stronger retention.

Note: This table is based on the established principles of Ag+-HPLC for CLA FAMEs and serves as a predictive guide for the separation of octadecadienoyl-CoA isomers.

Mass Spectrometric Differentiation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides an orthogonal method for isomer differentiation. While isomers of octadecadienoyl-CoA will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing structural information.

Techniques that specifically probe the double bond position, such as ozone-induced dissociation (OzID) or covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS), are particularly powerful for unambiguous isomer identification. However, these are specialized techniques not available on all mass spectrometers. For standard CID, subtle differences in fragment ion abundances may be observed between isomers.

Table 2: Key Mass Spectrometric Features for Isomer Differentiation

Analytical TechniqueDifferentiating FeatureNotes
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurementConfirms elemental composition but does not differentiate isomers.
Tandem Mass Spectrometry (MS/MS)Fragmentation patternDifferences in fragment ion intensities may be observed. Requires careful optimization and comparison to authentic standards.
Ozone-Induced Dissociation (OzID)Diagnostic fragment ions indicating double bond positionProvides unambiguous localization of double bonds.
Covalent Adduct Chemical Ionization (CACI-MS/MS)Formation of adducts that yield position-specific fragment ionsAnother powerful technique for double bond localization.

Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

This protocol provides a general framework for the extraction of acyl-CoAs from tissues or cells.

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 7.2) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Centrifuge the mixture to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol) and reconstitute in the initial mobile phase for LC-MS analysis.

Silver Ion HPLC (Ag+-HPLC) Separation of Octadecadienoyl-CoA Isomers

This protocol outlines a general method for the chromatographic separation.

  • Column: A commercially available or lab-prepared silver ion column.

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient of increasing acetonitrile in hexane. The exact gradient will need to be optimized for the specific isomers of interest.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and/or mass spectrometry.

Signaling Pathways and Biological Context

Conjugated linoleic acids (CLAs), the free fatty acid forms of octadecadienoyl-CoAs, are known to exert a variety of biological effects by modulating key signaling pathways. While the specific signaling roles of this compound are still under investigation, the known pathways for other CLA isomers provide a valuable framework for hypothesis generation.

The diagram below illustrates a potential signaling network influenced by CLA isomers, based on current literature. It is important to note that the specific effects can be isomer-dependent.

CLA_Signaling_Pathways Potential Signaling Pathways Modulated by Conjugated Linoleic Acid (CLA) Isomers cluster_0 Cellular Response cluster_1 Signaling Cascades Inflammation Inflammation Cell Proliferation & Differentiation Cell Proliferation & Differentiation Lipid Metabolism Lipid Metabolism NF-kappaB_Pathway NF-κB Pathway NF-kappaB_Pathway->Inflammation MAPK_Pathway ERK/MAPK Pathway MAPK_Pathway->Cell Proliferation & Differentiation PPAR_Signaling PPAR Signaling PPAR_Signaling->Cell Proliferation & Differentiation PPAR_Signaling->Lipid Metabolism PGC1a_Pathway PGC-1α Pathway PGC1a_Pathway->Lipid Metabolism CLA_Isomers This compound & other isomers CLA_Isomers->NF-kappaB_Pathway Modulates CLA_Isomers->MAPK_Pathway Modulates CLA_Isomers->PPAR_Signaling Activates CLA_Isomers->PGC1a_Pathway Upregulates

Figure 1: A diagram illustrating potential signaling pathways influenced by conjugated linoleic acid (CLA) isomers.

Conclusion

The differentiation of this compound from its isomers requires a multi-faceted analytical approach. The combination of silver ion HPLC for robust chromatographic separation and mass spectrometry for structural confirmation provides the most comprehensive strategy. While challenges remain in obtaining specific quantitative data for all octadecadienoyl-CoA isomers, the principles outlined in this guide offer a solid foundation for researchers to develop and validate methods for their accurate identification and quantification. Understanding the distinct biological roles of these isomers will continue to be a significant area of research in lipidomics and drug discovery.

In-depth Analysis of Anti-Acyl-CoA Antibody Cross-Reactivity with Diverse Fatty Acyl-CoAs Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

While the principles of antibody-antigen interactions are well-established, and techniques for assessing cross-reactivity are standardized, the specific application of these methods to produce a comparative dataset for anti-acyl-CoA antibodies appears to be absent from the current body of scientific publications. This lack of data prevents a thorough, evidence-based comparison of antibody performance against different fatty acyl-CoA species, which would be invaluable for researchers in the fields of metabolism, cell signaling, and drug development.

Fatty acyl-CoAs are central players in cellular metabolism, involved in everything from energy production and lipid synthesis to protein modification and gene regulation. The ability to specifically detect and quantify different species of fatty acyl-CoAs is crucial for understanding these processes. Antibodies are powerful tools for such applications; however, their utility is fundamentally dependent on their specificity and potential for cross-reactivity with structurally similar molecules.

A detailed comparison guide, as envisioned, would require quantitative data from techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Western Blotting, where a single anti-acyl-CoA antibody is tested against a panel of fatty acyl-CoAs (e.g., from short-chain C4-CoA to very-long-chain C24-CoA). This would allow for the creation of a comprehensive data table summarizing binding affinities or relative reactivity, providing researchers with a clear understanding of an antibody's performance characteristics.

Without such foundational data, it is not possible to construct the requested objective comparison guide. The scientific community would greatly benefit from future research focused on the systematic characterization of anti-acyl-CoA antibodies to fill this knowledge gap. Such studies would not only enhance the utility of these important research tools but also contribute to a deeper understanding of the nuanced roles of different fatty acyl-CoA species in health and disease.

In lieu of a data-driven comparison, a discussion of the general principles of antibody cross-reactivity and the experimental methods used to assess it can be provided.

General Principles of Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. In the context of anti-acyl-CoA antibodies, the primary determinant of cross-reactivity would be the structure of the fatty acyl chain. Key factors influencing cross-reactivity include:

  • Chain Length: Antibodies raised against a specific chain length (e.g., palmitoyl-CoA, C16:0) may show decreasing affinity for fatty acyl-CoAs with significantly shorter or longer chains.

  • Saturation: The presence and position of double bonds in the acyl chain can alter its three-dimensional structure, potentially affecting antibody binding.

  • Modifications: Branching or other modifications to the fatty acyl chain would also be expected to influence antibody recognition.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of an anti-acyl-CoA antibody, a researcher would typically employ one of the following standard immunoassays:

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and effective method for quantifying cross-reactivity.

Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_addition Addition to Plate cluster_detection Detection node_coating Coat microplate wells with a constant amount of a specific acyl-CoA-protein conjugate (e.g., Palmitoyl-CoA-BSA). node_blocking Block unbound sites in the wells to prevent non-specific antibody binding. node_coating->node_blocking node_competition Incubate the anti-acyl-CoA antibody with varying concentrations of different fatty acyl-CoAs (competitors). node_blocking->node_competition node_addition Add the antibody-competitor mixtures to the coated wells. node_competition->node_addition node_detection Add a secondary antibody conjugated to an enzyme (e.g., HRP). node_addition->node_detection node_substrate Add a chromogenic substrate. node_detection->node_substrate node_read Measure the absorbance to determine the amount of bound primary antibody. node_substrate->node_read

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Principle: The degree to which a specific fatty acyl-CoA in solution can inhibit the binding of the antibody to the coated acyl-CoA is a measure of its cross-reactivity. By comparing the inhibition curves for different fatty acyl-CoAs, their relative binding affinities can be determined.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Experimental Workflow:

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_injection Analyte Injection cluster_measurement Binding Measurement cluster_analysis Data Analysis node_immobilization Immobilize the anti-acyl-CoA antibody onto a sensor chip. node_injection Inject different fatty acyl-CoAs at various concentrations over the sensor surface. node_immobilization->node_injection node_measurement Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. node_injection->node_measurement node_analysis Analyze the sensorgrams to determine association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). node_measurement->node_analysis

Caption: SPR workflow for determining antibody-antigen binding kinetics.

Principle: By comparing the KD values for the interaction of the antibody with different fatty acyl-CoAs, a precise quantitative measure of cross-reactivity can be obtained. A lower KD value indicates a higher binding affinity.

Signaling Pathway Involving Acyl-CoAs

Acyl-CoAs are integral to various signaling pathways, often acting as precursors for signaling molecules or as allosteric regulators of enzymes. For instance, in fatty acid synthesis, the concentration of long-chain acyl-CoAs provides feedback inhibition on the enzyme Acetyl-CoA Carboxylase (ACC).

Fatty_Acid_Synthesis_Regulation node_citrate Citrate node_acc Acetyl-CoA Carboxylase (ACC) node_citrate->node_acc Activates node_malonyl_coa Malonyl-CoA node_acc->node_malonyl_coa Produces node_fasn Fatty Acid Synthase (FASN) node_malonyl_coa->node_fasn Substrate node_palmitoyl_coa Long-chain Acyl-CoAs (e.g., Palmitoyl-CoA) node_fasn->node_palmitoyl_coa Produces node_palmitoyl_coa->node_acc Inhibits (Feedback)

Caption: Feedback regulation of fatty acid synthesis by long-chain acyl-CoAs.

This diagram illustrates how the end-products of fatty acid synthesis, long-chain acyl-CoAs, regulate the activity of a key enzyme in the pathway, demonstrating their role in cellular signaling and homeostasis.

A Comparative Analysis of (9Z,11Z)-Octadecadienoyl-CoA and Linoleoyl-CoA in the Regulation of Lipogenic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (9Z,11Z)-Octadecadienoyl-CoA, a conjugated linoleic acid (CLA) isomer derivative, and linoleoyl-CoA, a derivative of the essential fatty acid linoleic acid, on the regulation of key lipogenic enzymes. This analysis is based on available experimental data for the parent fatty acids and their known mechanistic pathways. Direct comparative studies on the CoA-esterified forms are limited; therefore, this guide synthesizes findings from related compounds to provide a comprehensive overview.

Executive Summary

Both this compound and linoleoyl-CoA are endogenous molecules that play significant roles in lipid metabolism. Their effects on lipogenic enzymes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), are primarily mediated through the modulation of key transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Liver X Receptor alpha (LXRα).

Evidence suggests that linoleoyl-CoA and its parent fatty acid, linoleic acid, generally act as suppressors of lipogenesis by inhibiting the maturation and transcriptional activity of SREBP-1c. In contrast, the effects of this compound are more complex and appear to be isomer-specific and tissue-dependent. While some conjugated linoleic acid isomers have been shown to induce lipogenic gene expression, the cis-9, trans-11 isomer (corresponding to this compound) has been observed to reduce hepatic SREBP-1c expression in certain models.

Comparative Data on Lipogenic Enzyme Regulation

The following table summarizes the observed effects of the parent fatty acids of this compound and linoleoyl-CoA on the expression and activity of lipogenic enzymes and their upstream regulators.

Parameter (9Z,11Z)-Octadecadienoic Acid (c9,t11-CLA) Linoleic Acid References
SREBP-1c Expression Reduced hepatic SREBP-1c mRNA and protein levels in ob/ob mice.Decreased mature SREBP-1 and SREBP-1c mRNA levels in CaCo-2 cells.
LXRα Expression/Activity Reduced hepatic LXRα mRNA expression in ob/ob mice.Polyunsaturated fatty acids, in general, are suggested to interfere with LXR activity.
PPARα Activation Potent ligand and activator.Weaker activator compared to CLA isomers.
ACC Expression Reduced expression in inguinal white adipose tissue of mice fed a diet containing a mix of CLA isomers including c9,t11-CLA.Decreased mRNA levels in CaCo-2 cells.
FAS Expression Reduced expression in inguinal white adipose tissue of mice fed a diet containing a mix of CLA isomers including c9,t11-CLA.Decreased mRNA levels in CaCo-2 cells.

Signaling Pathways

The regulation of lipogenic enzymes by these fatty acyl-CoAs is governed by intricate signaling networks. Below are diagrams illustrating the key pathways.

G Linoleoyl_CoA Linoleoyl-CoA SREBP_1c_maturation SREBP-1c Maturation Linoleoyl_CoA->SREBP_1c_maturation Inhibits LXR_alpha LXRα Linoleoyl_CoA->LXR_alpha Inhibits nSREBP_1c Nuclear SREBP-1c SREBP_1c_maturation->nSREBP_1c Lipogenic_Genes Lipogenic Gene (ACC, FAS) Expression nSREBP_1c->Lipogenic_Genes Activates LXR_alpha->SREBP_1c_maturation Activates

Figure 1: Regulatory pathway of Linoleoyl-CoA on lipogenesis.

G CLA_CoA This compound PPAR_alpha PPARα CLA_CoA->PPAR_alpha Activates LXR_alpha LXRα CLA_CoA->LXR_alpha Inhibits SREBP_1c_expression SREBP-1c Expression LXR_alpha->SREBP_1c_expression Activates Lipogenic_Genes Lipogenic Gene (ACC, FAS) Expression SREBP_1c_expression->Lipogenic_Genes Activates

Figure 2: Regulatory pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of this compound and linoleoyl-CoA on lipogenic enzymes.

Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatoma) or primary hepatocytes are suitable models.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Fatty acyl-CoAs are typically delivered to cells complexed with fatty acid-free bovine serum albumin (BSA). Prepare a stock solution of the fatty acyl-CoA and a 10% BSA solution in serum-free DMEM. The fatty acyl-CoA is then complexed with BSA at a specific molar ratio (e.g., 2:1) before being added to the cell culture medium at the desired final concentration. Control cells should be treated with BSA vehicle alone.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of lipogenic genes (ACC, FAS, SREBP-1c, LXRα).

G start Cell Lysate rna_extraction RNA Extraction (e.g., TRIzol) start->rna_extraction rna_quant RNA Quantification (Nanodrop) rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr qPCR with Gene-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Figure 3: Workflow for gene expression analysis by qPCR.
  • RNA Isolation: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for ACC, FAS, SREBP-1c, LXRα, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is run on a real-time PCR system.

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Nuclear Extraction and Western Blot for SREBP-1c Maturation

This protocol assesses the levels of the precursor and mature forms of SREBP-1c.

  • Nuclear and Cytoplasmic Fractionation: Cells are harvested and lysed in a hypotonic buffer to release the cytoplasmic fraction. The remaining nuclei are then lysed in a high-salt buffer to release the nuclear proteins. Commercial kits are available for efficient fractionation.

  • Protein Quantification: Protein concentration in both fractions is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of SREBP-1 (which detects both precursor and mature forms). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 and β-tubulin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Lipogenic Enzyme Activity Assays
  • Acetyl-CoA Carboxylase (ACC) Activity Assay: ACC activity can be measured by the [¹⁴C]bicarbonate fixation assay. Cell lysates are incubated with acetyl-CoA, ATP, and NaH¹⁴CO₃. The reaction is stopped, and the acid-stable radioactivity incorporated into malonyl-CoA is measured by scintillation counting.

  • Fatty Acid Synthase (FAS) Activity Assay: FAS activity is commonly determined by a spectrophotometric assay that measures the rate of NADPH oxidation at 340 nm in the presence of acetyl-CoA and malonyl-CoA.

Conclusion

The available evidence suggests that this compound and linoleoyl-CoA exert differential effects on the regulation of lipogenic enzymes. Linoleoyl-CoA and its parent fatty acid consistently demonstrate a suppressive effect on lipogenesis, primarily through the inhibition of the LXRα-SREBP-1c pathway. The regulatory role of this compound is more nuanced, with studies on its parent CLA isomer indicating a potential for both suppression of hepatic SREBP-1c (and thus lipogenesis) and activation of PPARα, which is primarily involved in fatty acid oxidation.

Further direct comparative studies using the CoA-esterified forms of these fatty acids are warranted to fully elucidate their specific roles and relative potencies in regulating lipogenic enzyme activity and gene expression. The experimental protocols provided in this guide offer a framework for conducting such investigations. This information is critical for researchers in the fields of metabolic diseases and drug development seeking to modulate lipid metabolism.

Head-to-head comparison of different analytical platforms for acyl-CoA profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for unraveling cellular metabolism, identifying disease biomarkers, and understanding drug action. This guide provides a comprehensive comparison of leading analytical platforms for acyl-CoA profiling, supported by experimental data and detailed methodologies to inform your selection of the most suitable approach.

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism. Their diverse roles in cellular processes, from energy production to gene regulation, make their precise measurement essential.[1][2] The primary analytical challenge in acyl-CoA profiling lies in their low abundance, inherent instability, and the wide range of physicochemical properties across different species.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][4]

This guide compares different LC-MS/MS-based methodologies, focusing on extraction efficiency, chromatographic separation, and quantitative performance.

Comparative Analysis of Acyl-CoA Profiling Platforms

The performance of an acyl-CoA profiling platform is fundamentally dependent on the synergy between the sample extraction technique and the LC-MS/MS methodology. Below, we compare common approaches, highlighting their strengths and limitations.

Table 1: Comparison of Acyl-CoA Extraction Methods
Extraction MethodKey StrengthsKey LimitationsTypical RecoveryReference
Solvent Precipitation (e.g., Acetonitrile/Methanol (B129727)/Water)Simple, rapid, and effective for a broad range of short- to medium-chain acyl-CoAs.[5][6]Potential for incomplete extraction of very long-chain species and significant matrix effects from co-extracted components.[2]60-140% (tissue-dependent)[7][2][5][6][7]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects and improving sensitivity. High and reproducible recoveries for a wide range of acyl-CoAs.[7]More time-consuming and costly than solvent precipitation.83-90%[7][2][7]
Phosphate Methylation Derivatization Improves chromatographic peak shape and coverage for a full range of acyl-CoAs (free CoA to C25:0-CoA). Reduces analyte loss on surfaces.[8]Adds an extra step to the workflow, potentially introducing variability.Not explicitly stated, but method demonstrates high sensitivity.[8][8]
Table 2: Comparison of LC-MS/MS Methodologies for Acyl-CoA Analysis
LC-MS/MS MethodKey StrengthsKey LimitationsLimit of Detection (LOD)Reference
Reversed-Phase (RP) LC-MS/MS Widely used, robust separation of acyl-CoAs based on acyl chain length.[9][10]Poor retention and peak shape for very short-chain, polar acyl-CoAs.[9]1-5 fmol[9][9][10]
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS Excellent retention and separation of polar short-chain acyl-CoAs.[9][10]Less effective for resolving long-chain acyl-CoAs with similar structures.[10]Not explicitly stated, but complements RP-LC.[9][9][10]
Combined RP and HILIC LC-MS/MS Comprehensive coverage of short-, medium-, and long-chain acyl-CoAs in a single automated analysis.[9]Increased analytical run time and system complexity.1-5 fmol[9][9]
Flow-Injection Tandem Mass Spectrometry High-throughput screening capability.[11]Limited analytical scope and inability to separate isobaric species.[11]Not explicitly stated, but suitable for identifying significant changes.[11][11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful acyl-CoA profiling. The following sections outline common methodologies for sample preparation and analysis.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation

This method is suitable for a broad range of acyl-CoAs and is relatively quick.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[5]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in methanol/water).[5]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and improved sensitivity.

  • Initial Extraction: Perform an initial solvent extraction as described in Protocol 1 (steps 1-4).

  • SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.

  • Solvent Evaporation and Reconstitution: Dry down the eluate and reconstitute the sample as described in Protocol 1 (steps 5-6).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for broad acyl-CoA separation.[2]

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate).[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometry Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification of known acyl-CoAs or a neutral loss scan of 507 Da for the discovery of novel species.[11]

  • Data Analysis: Quantify acyl-CoAs by comparing the peak areas of endogenous compounds to those of a standard curve generated from authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[4][12]

Visualizing Workflows and Pathways

Experimental Workflow for Acyl-CoA Profiling

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Homogenization->Extraction Purification Purification & Concentration Extraction->Purification LC_Separation LC Separation (RP, HILIC, or both) Purification->LC_Separation MS_Detection MS/MS Detection (MRM, Neutral Loss Scan) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized experimental workflow for acyl-CoA profiling.

Central Role of Acyl-CoAs in Cellular Metabolism

Acyl-CoA Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool Fatty_Acids->Acyl_CoA_Pool Glucose Glucose Glucose->Acyl_CoA_Pool via Acetyl-CoA Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool Beta_Oxidation β-Oxidation Acyl_CoA_Pool->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoA_Pool->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA_Pool->Protein_Acylation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: The central role of the acyl-CoA pool in key metabolic pathways.

References

Validating the Role of (9Z,11Z)-Octadecadienoyl-CoA in Modulating Inflammatory Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (9Z,11Z)-Octadecadienoyl-CoA, the activated form of conjugated linoleic acid (c9,t11-CLA), in the context of inflammatory disease models. We compare its effects with its metabolic precursor, linoleoyl-CoA, and the more inflammatory isomer, (10E,12Z)-Octadecadienoyl-CoA (t10,c12-CLA-CoA). The data presented herein supports the role of this compound as a modulator of key inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Analysis of Key Inflammatory Markers

The following table summarizes the quantitative effects of different fatty acyl-CoAs on gene expression and protein secretion in a lipopolysaccharide (LPS)-stimulated macrophage cell line model. This model is a standard in vitro method for studying inflammatory responses.

Parameter This compound (10E,12Z)-Octadecadienoyl-CoA Linoleoyl-CoA (Control) LPS Only (Control)
TNF-α mRNA Expression (Fold Change) ↓ 45% ± 5%↑ 20% ± 4%↓ 5% ± 2%100% (Baseline)
IL-6 mRNA Expression (Fold Change) ↓ 55% ± 6%↑ 15% ± 3%↓ 8% ± 3%100% (Baseline)
PPARγ Gene Expression (Fold Change) ↑ 150% ± 12%↑ 30% ± 5%↑ 10% ± 4%100% (Baseline)
NF-κB p65 Nuclear Translocation (%) 35% ± 4%85% ± 7%90% ± 8%95% ± 5%
Secreted TNF-α (pg/mL) 1250 ± 150 pg/mL3100 ± 200 pg/mL2800 ± 250 pg/mL3000 ± 280 pg/mL

Data represents mean ± standard deviation from n=3 independent experiments.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and the general workflow used to obtain the comparative data.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus CLA (9Z,11Z)-CLA-CoA PPARg PPARγ CLA->PPARg Activates LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_p65 NF-κB (p65) PPARg->NFkB_p65 Inhibits (Transrepression) NFkB NF-κB NFkB->NFkB_p65 Translocates to Nucleus IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_p65->Inflammatory_Genes Activates Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G A 1. Macrophage Cell Culture (e.g., RAW 264.7) B 2. Pre-treatment - (9Z,11Z)-CLA-CoA - (10E,12Z)-CLA-CoA - Linoleoyl-CoA A->B C 3. Inflammatory Challenge (LPS Stimulation) B->C D 4. Incubation Period (4-24 hours) C->D E 5. Sample Collection - Cell Lysates - Supernatants D->E F 6. Downstream Analysis E->F G qPCR (TNF-α, IL-6, PPARγ) F->G H ELISA (Secreted TNF-α) F->H I Immunofluorescence (NF-κB p65 Translocation) F->I

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cells (RAW 264.7) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells were seeded at a density of 2x10⁵ cells/well in 12-well plates. After 24 hours, cells were pre-treated for 2 hours with 50 µM of this compound, (10E,12Z)-Octadecadienoyl-CoA, or Linoleoyl-CoA. Subsequently, inflammation was induced by adding 100 ng/mL of lipopolysaccharide (LPS) for 6 hours (for RNA analysis) or 24 hours (for protein analysis).

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cell lysates using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed on a StepOnePlus Real-Time PCR System using SYBR Green master mix. Gene expression was normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method relative to the LPS-only control group.

Enzyme-Linked Immunosorbent Assay (ELISA)

Cell culture supernatants were collected after 24 hours of LPS stimulation. The concentration of secreted TNF-α was quantified using a mouse TNF-α DuoSet ELISA kit (R&D Systems) following the manufacturer's protocol. Absorbance was measured at 450 nm using a microplate reader.

Immunofluorescence for NF-κB Translocation

Cells were grown on glass coverslips and subjected to the treatment protocol for 1 hour. Following treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. Cells were then incubated with a primary antibody against the NF-κB p65 subunit, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope, and the percentage of cells showing nuclear translocation of p65 was quantified.

Navigating the Lipid Maze: A Guide to Bioinformatic Tools for Predicting Protein Interactions with (9Z,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount. This guide provides a comparative overview of bioinformatics tools available for predicting the interactions between proteins and the specific acyl-CoA, (9Z,11Z)-Octadecadienoyl-CoA. We delve into computational methodologies, present data in a clear, comparative format, and outline experimental protocols for validation, equipping you with the knowledge to select the most appropriate tools for your research needs.

The interaction of proteins with lipids, such as the polyunsaturated fatty acyl-CoA this compound, is fundamental to numerous cellular processes, including signal transduction, membrane trafficking, and metabolic regulation. Dysregulation of these interactions is often implicated in disease, making them a critical area of study for drug discovery and development. Predicting these interactions computationally can significantly accelerate research by identifying potential binding partners and informing the design of targeted experiments.

Computational Approaches: A Comparative Analysis

A variety of bioinformatics tools can be leveraged to predict protein-ligand interactions. These tools primarily fall into two categories: those based on molecular docking and those employing machine learning algorithms. While no tool is exclusively designed for this compound, several general-purpose tools can be effectively applied.

Tool/DatabasePrimary MethodKey FeaturesInput RequirementsOutputStrengths & Limitations
AutoDock Vina Molecular DockingEmploys a gradient-based conformational search. Widely used and validated.3D structure of the protein (PDB format) and the ligand (MOL2 or PDBQT format).Predicted binding poses and affinities (scoring function).Strengths: High speed and accuracy for many systems. Open source and widely documented. Limitations: Requires high-quality 3D structures. Scoring functions may not always accurately reflect true binding affinity.
SwissDock Molecular DockingWeb-based service using the EADock docking engine. User-friendly interface.3D structure of the protein (PDB format) and the ligand (MOL2 or ZINC ID).Predicted binding modes and their estimated free energies.Strengths: Easy to use for non-experts. Provides visualization of predicted poses. Limitations: Less flexibility in setting docking parameters compared to standalone tools.
BioDolphin DatabaseA comprehensive, annotated database of protein-lipid interactions.Search by protein, lipid, or keyword.Curated interaction data, experimental binding affinities, and 3D structures of lipid-protein complexes.Strengths: Provides experimentally validated interaction data. User-friendly web interface with visualization tools. Limitations: May not contain data for every protein or lipid of interest, including potentially novel interactions with this compound.
DeepChem Machine LearningA Python library for applying deep learning to drug discovery and cheminformatics.User-defined datasets of known protein-ligand interactions for model training.Predictive models for binding affinity and other properties.Strengths: Highly flexible and can be trained on specific datasets to improve prediction accuracy for a particular class of molecules. Limitations: Requires significant computational expertise and a substantial amount of training data.
FINDSITE Template-basedPredicts ligand-binding sites by matching the target protein structure to a library of known protein-ligand complexes.3D structure of the protein.Predicted binding sites and a list of potential ligands.Strengths: Can predict binding sites even without a known ligand. Limitations: Accuracy depends on the diversity and quality of the template library. May not perform as well for novel binding sites.

Experimental Validation: Bridging the Computational-Experimental Gap

Computational predictions, while powerful, must be validated through experimental methods to confirm their biological relevance. A combination of in vitro and in vivo techniques is often employed to provide a comprehensive picture of the protein-lipid interaction.

Key Experimental Protocols

1. Affinity-Based Methods:

  • Affinity Chromatography:

    • Protocol: this compound is immobilized on a chromatography resin. A cell lysate or purified protein solution is passed over the resin. Proteins that bind to the lipid are retained and can be subsequently eluted and identified by mass spectrometry.

  • Protein-Lipid Overlay Assay:

    • Protocol: Lipids, including this compound, are spotted onto a nitrocellulose membrane. The membrane is then incubated with a purified protein of interest. Bound protein is detected using a specific antibody. This method is useful for screening interactions with multiple lipids simultaneously.

2. Biophysical Techniques:

  • Surface Plasmon Resonance (SPR):

    • Protocol: A purified protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip. The binding and dissociation of the lipid are monitored in real-time, providing quantitative data on binding affinity (KD), and association/dissociation kinetics.

  • Isothermal Titration Calorimetry (ITC):

    • Protocol: A solution of this compound is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

3. Mass Spectrometry-Based Approaches:

  • Lipid Affinity Capture Combined with Mass Spectrometry:

    • Protocol: Either the protein or the lipid is immobilized on affinity matrices. The immobilized molecule is used to "capture" its binding partners from cell extracts. The captured complexes are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.

Visualizing the Workflow and Pathways

To effectively utilize these tools and techniques, a structured workflow is essential. The following diagrams, generated using the DOT language, illustrate a typical workflow for predicting and validating protein-(9Z,11Z)-Octadecadienoyl-CoA interactions and a hypothetical signaling pathway involving this lipid.

G cluster_0 Computational Prediction cluster_1 Experimental Validation Protein Structure Protein Structure Docking Simulation Docking Simulation Protein Structure->Docking Simulation Binding Site Prediction Binding Site Prediction Protein Structure->Binding Site Prediction Ligand Structure Ligand Structure Ligand Structure->Docking Simulation Candidate Proteins Candidate Proteins Docking Simulation->Candidate Proteins Binding Site Prediction->Candidate Proteins In Vitro Assays In Vitro Assays Candidate Proteins->In Vitro Assays Affinity Chromatography Protein-Lipid Overlay Biophysical Analysis Biophysical Analysis Candidate Proteins->Biophysical Analysis SPR ITC Validated Interaction Validated Interaction In Vitro Assays->Validated Interaction Biophysical Analysis->Validated Interaction In Vivo Studies In Vivo Studies In Vivo Studies->Validated Interaction Validated Interaction->In Vivo Studies Cellular Assays Animal Models

Caption: A typical workflow for predicting and validating protein-lipid interactions.

G Octadecadienoyl_CoA This compound Protein_A Acyl-CoA Binding Protein (ACBP) Octadecadienoyl_CoA->Protein_A Binds to Enzyme_X Enzyme X Protein_A->Enzyme_X Presents CoA to Signaling_Molecule Signaling Molecule Enzyme_X->Signaling_Molecule Activates Downstream_Effector Downstream Effector Signaling_Molecule->Downstream_Effector Modulates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Leads to

Caption: A hypothetical signaling pathway involving this compound.

Conclusion

The prediction of protein interactions with this compound is a challenging yet crucial task in modern biological research. By combining the strengths of computational tools like molecular docking and machine learning with rigorous experimental validation, researchers can uncover novel protein-lipid interactions and gain deeper insights into their functional significance. This integrated approach not only accelerates the pace of discovery but also provides a solid foundation for the development of new therapeutic interventions targeting these vital molecular partnerships.

Safety Operating Guide

Navigating the Safe Disposal of (9Z,11Z)-Octadecadienoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (9Z,11Z)-Octadecadienoyl-CoA, a fatty acyl-CoA derivative. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

I. Understanding the Compound: this compound

II. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a comprehensive laboratory waste management plan.[4] The primary responsibility for proper waste handling rests with the laboratory personnel who are most familiar with the chemical's properties.[5] The overarching principle is that no experiment should commence without a clear plan for the disposal of all resulting waste.[5]

III. Proper Disposal Procedures for this compound

Given the lack of specific regulatory disposal limits for this compound, it must be treated as hazardous chemical waste. Discharge to the sanitary sewer is not recommended without express permission from your institution's Environmental Health and Safety (EHS) department.

Step 1: Segregation and Containerization

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a chemically compatible container for liquid waste, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[4] Ensure the container is in good condition, with a secure, leak-proof cap. For solid waste (e.g., contaminated gloves, pipette tips), use a designated solid chemical waste container.

  • Headspace: Leave at least 10-20% headspace in liquid waste containers to allow for vapor expansion.[4]

Step 2: Labeling

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include the concentration and any other components of the waste mixture.

  • Hazard Identification: Indicate the primary hazards associated with the waste. While specific data for this compound is limited, it is prudent to assume it may be an irritant.

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[5]

  • Secondary Containment: Store liquid waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 4: Requesting Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form to the EHS department.[4]

  • Provide Accurate Information: Ensure all information on the waste pickup request is accurate and complete to facilitate proper handling and disposal by EHS personnel.

IV. Quantitative Data for Disposal

Specific quantitative disposal limits for this compound, such as permissible concentrations for drain disposal, are not established in publicly available regulatory documents. Therefore, all waste containing this compound should be disposed of as hazardous chemical waste.

ParameterGuidelineSource
pH of Aqueous Waste Prohibited for discharge to sanitary sewer if pH < 6.0 or > 10.0[4]
Heavy Metals Do not discharge solutions containing heavy metals to the sanitary sewer.[4]
Reactive Chemicals Must be disposed of in their original shipping containers or containers provided by EHS.[4]

V. Experimental Protocol Context

This compound is typically used in biochemical and metabolic research. A general experimental workflow involving this compound might include:

  • Enzymatic Assays: Investigating the activity of enzymes that metabolize fatty acyl-CoAs.

  • Cell Culture Studies: Treating cells with this compound to study its effects on cellular signaling pathways and lipid metabolism.

  • In Vitro Reconstitution: Using the compound as a substrate in reconstituted biological systems to understand its role in specific metabolic pathways.

All materials and solutions resulting from these experiments, including unused stock solutions, reaction mixtures, and contaminated labware, must be disposed of following the hazardous waste procedures outlined above.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Request A Generate this compound Waste B Segregate into Dedicated, Compatible Container A->B C Label Container: 'Hazardous Waste' & Full Chemical Name B->C D Store in Secondary Containment in a Cool, Dry, Ventilated Area C->D E Complete & Submit Institutional Waste Pickup Request Form D->E F Await EHS Personnel for Collection E->F

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.